Thalidomide-azetidine-CHO
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H15N3O5 |
|---|---|
分子量 |
341.32 g/mol |
IUPAC 名称 |
1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidine-3-carbaldehyde |
InChI |
InChI=1S/C17H15N3O5/c21-8-9-6-19(7-9)10-1-2-11-12(5-10)17(25)20(16(11)24)13-3-4-14(22)18-15(13)23/h1-2,5,8-9,13H,3-4,6-7H2,(H,18,22,23) |
InChI 键 |
DDKDMZOBOREUIY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)C=O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by co-opting the cell's endogenous protein degradation machinery.[1][2] This guide focuses on the core mechanism of action of PROTACs that utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. While "Thalidomide-azetidine-CHO" represents a specific chemical structure—where a thalidomide derivative is linked via an azetidine group to a warhead targeting a protein of interest ("CHO")—its mechanism is emblematic of all CRBN-recruiting PROTACs. These molecules act as heterobifunctional linkers, bringing a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4]
The journey of thalidomide from a notorious teratogen to a cornerstone of modern drug discovery is remarkable. Its mechanism was elucidated with the discovery of Cereblon (CRBN) as its direct cellular target.[1] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are now understood to function as "molecular glues," modulating the substrate specificity of the CRL4^CRBN^ E3 ligase complex.[][6] This understanding paved the way for their use in PROTACs, where the thalidomide moiety serves as a reliable and effective anchor to the E3 ligase.[1]
Core Mechanism of Action: The PROTAC Catalytic Cycle
The central mechanism of a thalidomide-based PROTAC is to induce the selective degradation of a target protein through the Ubiquitin-Proteasome System (UPS). This is a catalytic process where a single PROTAC molecule can mediate the destruction of multiple target protein molecules.[4][7] The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct heads, simultaneously binds to the protein of interest (POI) and the CRBN substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This forms a transient ternary complex (POI-PROTAC-CRBN). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[1][7]
-
Ubiquitination of the Target Protein: Once the POI is brought into proximity with the E3 ligase complex, the ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to one or more lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain on the target protein.[7]
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome captures, unfolds, and proteolytically cleaves the tagged POI into small peptides.[1][7]
-
Recycling of Components: After the ubiquitination of the target, the PROTAC molecule is released from the complex and can proceed to bind to another POI and CRBN, initiating a new cycle of degradation. The ubiquitin molecules are also recycled by deubiquitinating enzymes (DUBs).[7]
The diagram below illustrates the catalytic cycle of a thalidomide-based PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is evaluated using several key quantitative parameters, primarily the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). As specific data for a "this compound" construct is not publicly available, the following table presents representative data for well-characterized thalidomide-based PROTACs targeting different proteins to illustrate typical performance metrics.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [8] |
| PROTAC IDO1 Degrader-1 (HY-131911) | Pomalidomide | IDO1 | HeLa | 2840 | 93 | [7][9] |
| NC-1 | Thalidomide derivative | BTK | Mino | 2.2 | 97 | [10] |
This data is representative and serves to illustrate the potency that can be achieved with thalidomide-based PROTACs. Actual values are highly dependent on the specific target, linker, and cell context.[8][11]
Experimental Protocols
Characterizing the mechanism of action of a PROTAC requires a suite of biochemical and cellular assays. Below are detailed protocols for two fundamental experiments.
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[12]
Objective: To determine the DC50 and Dmax of a PROTAC for its target protein.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Plating and Treatment: Plate cells at a suitable density in 6-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 18-24 hours).[8]
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.[12]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Re-probe the membrane with a loading control antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot the results to determine DC50 and Dmax values.[8]
Confirming that the PROTAC induces the formation of a ternary complex is crucial for mechanism validation. Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a sensitive, no-wash method to detect this interaction.[7]
Objective: To quantify the formation of the POI-PROTAC-CRBN complex in vitro.
Materials:
-
Purified recombinant target protein (POI), often with a tag (e.g., His-tag).
-
Purified recombinant CRBN-DDB1 complex, often with a different tag (e.g., GST-tag).
-
PROTAC compound.
-
AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His).
-
AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-GST).
-
Assay buffer and microplates.
Methodology:
-
Reaction Setup: In an appropriate microplate, combine the purified POI, the CRBN complex, and varying concentrations of the PROTAC. Incubate to allow complex formation.
-
Bead Addition: Add the anti-His acceptor beads and incubate. Then, add the anti-GST donor beads and incubate in the dark.
-
Signal Detection: If a ternary complex has formed, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads at 680 nm, a singlet oxygen molecule is released, which diffuses to the nearby acceptor bead, triggering a chemiluminescent emission at ~615 nm.
-
Data Analysis: The intensity of the light signal is directly proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to assess the efficiency of complex formation.
Conclusion
Thalidomide-based PROTACs, such as the conceptual "this compound," are a powerful class of molecules that leverage the cell's natural protein disposal system to achieve targeted protein degradation. Their mechanism of action, centered on the formation of a ternary complex with the target protein and the CRBN E3 ligase, offers a catalytic and highly potent means of eliminating disease-causing proteins. A thorough characterization of their activity, involving quantitative cellular assays and direct biochemical confirmation of the ternary complex, is essential for the successful development of these innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cellgs.com [cellgs.com]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Azetidine Moiety in Thalidomide Analogs: A Technical Guide to its Role as a Linker in Proteolysis-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs, including lenalidomide and pomalidomide, have re-emerged as crucial therapeutic agents, primarily for the treatment of multiple myeloma. Their mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).
This unique mechanism of action has been ingeniously repurposed in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a warhead that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. Thalidomide and its analogs have become one of the most widely used E3 ligase recruiters in PROTAC design.
Within this framework, the azetidine group has emerged as a valuable structural component, not as a direct modification of the thalidomide core to modulate its intrinsic binding to CRBN, but primarily as a key building block within the linker of thalidomide-based PROTACs. This technical guide provides an in-depth analysis of the role of the azetidine group in this context, focusing on its impact on the physicochemical properties, ternary complex formation, and overall efficacy of these targeted protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far from being a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the PROTAC's biological activity. The linker plays a crucial role in:
-
Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to allow for the simultaneous binding of the warhead to the target protein and the thalidomide moiety to CRBN, leading to the formation of a stable and productive ternary complex.
-
Physicochemical Properties: The linker significantly influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.
-
Degradation Efficiency: The geometry of the ternary complex, dictated by the linker, directly impacts the efficiency of ubiquitin transfer to the target protein, which in turn determines the potency (DC50) and maximal level of degradation (Dmax).
The Azetidine Group as a Linker Component
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers several advantageous properties when incorporated into PROTAC linkers. These include:
-
Structural Rigidity: Compared to more flexible linkers like polyethylene glycol (PEG) chains, the azetidine moiety introduces a degree of conformational constraint. This rigidity can help to pre-organize the PROTAC molecule in a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.
-
Improved Physicochemical Properties: The incorporation of the polar nitrogen atom in the azetidine ring can enhance the solubility and reduce the lipophilicity of the PROTAC, which are often challenges for these high molecular weight molecules.
-
Vectorial Properties: The defined geometry of the azetidine ring can provide a specific exit vector for the linker, allowing for precise control over the orientation of the target protein relative to the E3 ligase in the ternary complex.
While direct, head-to-head quantitative comparisons of azetidine-containing linkers with other linker types in thalidomide-based PROTACs are not extensively available in the public domain, the known benefits of rigid linkers suggest that the azetidine group can contribute to improved degradation efficacy.
Quantitative Data on Thalidomide-Based PROTACs
To provide a context for the performance of thalidomide-based PROTACs, the following tables summarize key quantitative data for PROTACs with commonly used linker types, such as PEG and alkyl chains. This data can serve as a benchmark for the evaluation of novel PROTACs incorporating azetidine-containing linkers.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | Pomalidomide | Piperidine-based | BRD4 | <1 | >90 | Jurkat | [1] |
| dBET1 | Pomalidomide | PEG | BRD4 | 1.8 | >95 | MOLM-13 | Not specified |
| PROTAC A | Thalidomide | PEG | BRD4 | 10-100 | ~80 | HeLa | [2] |
| PROTAC B | Lenalidomide | PEG | BRD4 | 1-10 | >90 | MM.1S | [3] |
Table 1: Degradation Efficiency of Representative Thalidomide-Based PROTACs. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.
| PROTAC | Target | Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| AR-PROTAC | AR | Mouse | IV | 1500 | 0.083 | 2500 | 2.5 |
| ER-PROTAC | ER | Rat | PO | 500 | 2.0 | 4000 | 8.0 |
Table 2: Representative Pharmacokinetic Parameters of Thalidomide-Based PROTACs. This table illustrates the variability in pharmacokinetic profiles depending on the specific PROTAC and animal model.[4]
Experimental Protocols
The development and characterization of thalidomide-based PROTACs, including those with azetidine-containing linkers, rely on a suite of standardized experimental procedures.
Synthesis of Azetidine-Containing Linkers for Thalidomide-Based PROTACs
While specific, detailed protocols for the synthesis of thalidomide-PROTACs with azetidine-containing linkers are proprietary to the developing entities, a general synthetic strategy can be outlined. This often involves a modular approach, such as solid-phase synthesis, which allows for the efficient assembly of the three components.
General Steps:
-
Synthesis of a functionalized azetidine linker: This typically involves protecting the azetidine nitrogen and introducing reactive functional groups at other positions of the ring to allow for conjugation to the warhead and the thalidomide moiety.
-
Conjugation to the thalidomide derivative: A thalidomide analog with a suitable reactive handle (e.g., an amino or hydroxyl group on the phthalimide ring) is reacted with the functionalized azetidine linker.
-
Conjugation to the target protein ligand (warhead): The resulting thalidomide-azetidine linker intermediate is then coupled to the warhead.
-
Deprotection and purification: Final deprotection steps and purification by methods such as HPLC yield the desired PROTAC molecule.
CRBN Binding Assays
To confirm that the thalidomide moiety of the PROTAC retains its ability to bind to CRBN, several biophysical assays can be employed.
-
Fluorescence Polarization (FP): This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from recombinant CRBN by the PROTAC.
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data on the binding of the PROTAC to immobilized CRBN, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Protein Degradation Assays
The primary functional readout for a PROTAC is its ability to induce the degradation of the target protein.
-
Western Blot: This is the most common method to visualize and quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
-
Quantitative Mass Spectrometry-based Proteomics: This unbiased approach provides a global view of the proteome, allowing for the quantification of on-target degradation and the identification of potential off-target effects. Tandem Mass Tag (TMT) labeling is a widely used technique for multiplexed quantitative proteomics.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm the engagement of the PROTAC with its target protein and/or CRBN in a cellular context. Binding of the PROTAC can stabilize the protein, leading to an increase in its melting temperature.
Signaling Pathways and Experimental Workflows
The mechanism of action of thalidomide-based PROTACs involves the hijacking of the cellular ubiquitin-proteasome system. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for the evaluation of these molecules.
Caption: Mechanism of action of a thalidomide-based PROTAC with an azetidine-containing linker.
Caption: A typical experimental workflow for the development and evaluation of thalidomide-based PROTACs.
Conclusion
The azetidine group serves as a valuable and versatile building block in the design of linkers for thalidomide-based PROTACs. Its incorporation can impart beneficial properties such as structural rigidity and improved physicochemical characteristics, which are crucial for the formation of a stable and productive ternary complex and for the overall drug-like properties of the PROTAC. While direct quantitative comparisons with other linker classes are still emerging, the rational design of PROTACs that includes the strategic use of rigid components like the azetidine ring holds significant promise for the development of next-generation targeted protein degraders with enhanced efficacy and specificity. Further research focusing on the systematic comparison of different linker architectures will be instrumental in fully elucidating the structure-activity relationships and in guiding the design of more effective PROTAC-based therapeutics.
References
Thalidomide-Azetidine-CHO: A Technical Guide to a Novel Cereblon E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the recruitment of E3 ubiquitin ligases to target proteins of interest (POIs), leading to their ubiquitination and subsequent degradation by the proteasome. Cereblon (CRBN), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, has been a focal point of these efforts since the discovery that thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) function as "molecular glues" that modulate CRBN's substrate specificity.[1][2]
This technical guide provides an in-depth overview of Thalidomide-azetidine-CHO, a synthesized Cereblon E3 ligase ligand designed for incorporation into Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a ligand for a POI, and a linker connecting the two.[2] By bringing the E3 ligase and the target protein into close proximity, PROTACs induce the degradation of the target protein.[2] This guide will detail the mechanism of action, synthesis, and key experimental protocols for the characterization of thalidomide-based CRBN ligands, with a focus on providing a practical resource for researchers in the field.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic utility of thalidomide and its derivatives stems from their ability to bind to Cereblon, thereby reprogramming the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex.[2][4] This binding event facilitates the recruitment of "neosubstrates" to the E3 ligase for ubiquitination and subsequent degradation.[2] In the context of PROTACs, the thalidomide moiety acts as the E3 ligase-recruiting element.
The general mechanism of a PROTAC utilizing a thalidomide-based ligand is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the Cereblon (CRBN) E3 ligase, forming a ternary POI-PROTAC-CRBN complex.[2]
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Synthesis of this compound
A representative, generalized synthesis protocol for a thalidomide analog is presented below. This should be adapted and optimized for the specific synthesis of this compound.
General Synthesis of a Thalidomide Analog:
-
Preparation of N-Phthaloyl-L-glutamine: L-glutamine is reacted with phthalic anhydride in a suitable solvent such as dimethylformamide (DMF) or acetic acid at elevated temperatures.[5][6]
-
Cyclization to form the Glutarimide Ring: The resulting N-phthaloyl-L-glutamine is then cyclized to form the thalidomide core structure. This can be achieved using reagents like carbonyldiimidazole (CDI) or by heating with a dehydrating agent.[5]
-
Functionalization: The thalidomide core can then be functionalized at various positions. For the synthesis of this compound, this would involve a multi-step process to introduce the azetidine ring and subsequently the aldehyde functional group. This could involve, for example, nucleophilic substitution reactions on a suitable thalidomide precursor.
It is crucial to perform thorough characterization (e.g., NMR, mass spectrometry) at each step to confirm the identity and purity of the intermediates and the final product.
Quantitative Data of Thalidomide Analogs as Cereblon Ligands
Specific quantitative binding and degradation data for this compound are not publicly available. However, the binding affinities and degradation efficiencies of parent thalidomide and its well-characterized analogs provide a valuable benchmark for estimating the potential activity of novel derivatives.
| Compound | Binding Affinity (Kd or Ki to CRBN) | DC50 | Dmax | Reference(s) |
| Thalidomide | ~250 nM | Target Dependent | Target Dependent | [7][8] |
| Lenalidomide | ~178 nM | Target Dependent | Target Dependent | [7][8] |
| Pomalidomide | ~157 nM | Target Dependent | Target Dependent | [7][8] |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are dependent on the specific PROTAC construct, including the target protein ligand and the linker.
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a ligand to Cereblon. It is a competitive binding assay that measures the displacement of a fluorescently labeled thalidomide tracer from the CRBN protein by the test compound.[9][10]
Materials:
-
Purified recombinant Cereblon (CRBN) protein
-
Fluorescently labeled thalidomide (e.g., Cy5-thalidomide)[9]
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 0.01% TWEEN)[11]
-
Test compound (this compound)
-
Black, low-binding microtiter plates[9]
-
Microplate reader capable of measuring fluorescence polarization[11]
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a microtiter plate, add the CRBN protein and the fluorescently labeled thalidomide tracer to each well.
-
Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a known CRBN binder as a positive control.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Protein Degradation Assay (Western Blot)
This protocol is used to determine the DC50 and Dmax of a PROTAC containing this compound. It involves treating cells with the PROTAC and then quantifying the amount of the target protein remaining by Western blot.[12]
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC molecule incorporating this compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[13]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[12]
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound represents a valuable chemical entity for the development of novel PROTACs that recruit the Cereblon E3 ligase. Its design allows for the targeted degradation of a wide array of proteins implicated in various diseases. This technical guide provides a foundational understanding of its mechanism of action and outlines the key experimental protocols necessary for its characterization and implementation in targeted protein degradation research. While specific quantitative data for this compound is not yet in the public domain, the provided methodologies and reference data for analogous compounds offer a robust framework for researchers to design, synthesize, and evaluate new and effective protein degraders. The continued exploration and optimization of CRBN ligands like this compound will undoubtedly fuel the advancement of targeted protein degradation as a powerful therapeutic strategy.
References
- 1. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
The Dawn of a New Era in Targeted Protein Degradation: A Technical Guide to the Discovery and Synthesis of Novel Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide, a drug with a notorious past, has been repurposed and has given rise to a new class of therapeutics known as Immunomodulatory Drugs (IMiDs®). These molecules, including lenalidomide and pomalidomide, have revolutionized the treatment of hematological malignancies, particularly multiple myeloma. Their unique mechanism of action, which involves the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins, has opened up a new frontier in drug discovery known as targeted protein degradation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thalidomide derivatives. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, a compilation of quantitative data, and a clear visualization of the underlying biological pathways and experimental workflows.
Introduction: The Thalidomide Renaissance
Originally marketed as a sedative in the 1950s, thalidomide was withdrawn from the market due to its severe teratogenic effects.[1] However, subsequent research revealed its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties, leading to its successful repositioning for the treatment of erythema nodosum leprosum and multiple myeloma. The groundbreaking discovery that thalidomide's therapeutic effects are mediated through its binding to Cereblon (CRBN), a substrate receptor of the CUL4-RING E3 ubiquitin ligase complex, unveiled a novel mechanism of action.[2][3]
Thalidomide and its derivatives function as "molecular glues," inducing a novel interaction between CRBN and specific "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, resulting in the profound anti-myeloma and immunomodulatory effects of these drugs.[2][3] This discovery has not only elucidated the biology of thalidomide but has also paved the way for the development of a new therapeutic modality: Proteolysis Targeting Chimeras (PROTACs), which utilize a similar principle to target a wide range of disease-causing proteins for degradation.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The central mechanism of action of thalidomide derivatives involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. The binding of a thalidomide derivative to a specific pocket in CRBN alters its substrate specificity, enabling it to recognize and bind to neosubstrates that it would not otherwise interact with. This ternary complex formation (CRBN-drug-neosubstrate) is the critical event that initiates the downstream cascade of ubiquitination and degradation.
Discovery and Synthesis of Novel Derivatives: An Experimental Workflow
The development of novel thalidomide derivatives is a systematic process that involves chemical synthesis, in vitro biological evaluation, and in vivo validation. The goal is to identify compounds with improved potency, selectivity, and reduced side effects compared to existing IMiDs.
Data Presentation: Comparative Analysis of Novel Derivatives
The following tables summarize key quantitative data for a selection of novel thalidomide derivatives from various studies, providing a comparative overview of their biological activities.
Table 1: Anti-proliferative Activity (IC50) of Novel Thalidomide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Thalidomide | HepG-2 | 11.26 | [2][4] |
| PC3 | 14.58 | [2][4] | |
| MCF-7 | 16.87 | [2][4] | |
| Compound 24b | HepG-2 | 2.51 | [2] |
| MCF-7 | 5.80 | [2] | |
| PC3 | 4.11 | [2] | |
| Compound 18f | HepG-2 | 11.91 | [4] |
| PC3 | 9.27 | [4] | |
| MCF-7 | 18.62 | [4] | |
| Compound 21b | HepG-2 | 10.48 | [4] |
| PC3 | 22.56 | [4] | |
| MCF-7 | 16.39 | [4] | |
| Tetrafluorophthalimido analogue 19 | PC-3 | Low µM range | [5] |
| DU-145 | Low µM range | [5] |
Table 2: CRBN Binding Affinity of Thalidomide and its Derivatives
| Compound | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM (Ki) | Competitive Elution | [6] |
| Lenalidomide | ~178 nM (Ki) | Competitive Elution | [6] |
| Pomalidomide | ~157 nM (Ki) | Competitive Elution | [6] |
| (S)-thalidomide | 11.0 nM (IC50) | TR-FRET | |
| (R)-thalidomide | 200.4 nM (IC50) | TR-FRET | |
| Compound 8 | Higher affinity than pomalidomide | Surface Plasmon Resonance | [3] |
| Compound 12 | Higher affinity than pomalidomide | Surface Plasmon Resonance | [3] |
Table 3: Modulation of Biomarkers by Novel Thalidomide Derivatives
| Compound | Biomarker | Effect | Cell Line | Reference |
| Compound 24b | Caspase-8 | ~7-fold increase | HepG-2 | [2] |
| VEGF | Reduced to 185.3 pg/mL (from 432.5 pg/mL in control) | HepG-2 | [2] | |
| TNF-α | Reduced by ~50% | HepG-2 | [2] | |
| NF-κB p65 | Reduced to 76.5 pg/mL (from 278.1 pg/mL in control) | HepG-2 | [2] | |
| Compound 21b | TNF-α | Reduced to 50.6 pg/mL (from 162.5 pg/mL in control) | HepG-2 | [4] |
| IMiD-1 | Angiogenesis | 100% inhibition at 10 µg/mL | Rat Aorta Assay | [1][7] |
| IMiD-2 | Angiogenesis | 90% inhibition at 10 µg/mL | Rat Aorta Assay | [1][7] |
| Thalidomide | Caspase-3/7 | ~3-fold increase after 6 hours | HEFs | [8] |
| Caspase-3/7 | ~7.5-fold increase | Chicken Limb Buds | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery and characterization of novel thalidomide derivatives.
General Synthesis of Thalidomide Derivatives
A common method for synthesizing thalidomide analogs involves the condensation of a substituted phthalic anhydride with a glutamine derivative.
Example Protocol for N-substituted Thalidomide Analogues:
-
Reaction Setup: In a round-bottom flask, dissolve the desired substituted phthalic anhydride (1.0 eq.) and L-glutamine (1.05 eq.) in a suitable solvent such as toluene or pyridine.
-
Reagent Addition: Add triethylamine (1.0 eq.) and acetic anhydride (3.0 eq.) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 9-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Isolation: After completion, cool the reaction to room temperature and then place it in an ice-salt bath for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with a saturated sodium bicarbonate solution and diethyl ether.
-
Further Purification (if necessary): The crude product can be further purified by flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., thalidomide).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This is a sensitive and homogeneous assay to quantify the binding affinity of compounds to CRBN.
-
Reagent Preparation: Prepare solutions of His-tagged CRBN protein, a fluorescently labeled thalidomide tracer (e.g., BODIPY FL Thalidomide), and a terbium-labeled anti-His antibody in an appropriate assay buffer.
-
Assay Plate Setup: In a low-volume 384-well white plate, add serial dilutions of the test compounds.
-
Binding Reaction: Add the tagged CRBN protein to each well and incubate for 60 minutes at room temperature to allow for binding.
-
Detection: Add the pre-mixed TR-FRET detection reagents (fluorescent thalidomide tracer and labeled antibody) to each well.
-
Equilibration: Incubate for 2-4 hours at room temperature to allow the binding to reach equilibrium.
-
Signal Measurement: Measure the fluorescence at two wavelengths (donor and acceptor) using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the HTRF ratio against the concentration of the test compound to generate a competition curve and determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a thalidomide derivative to induce the ubiquitination of a neosubstrate.
-
Reaction Mixture Preparation: On ice, prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), ubiquitin, ATP, and the purified neosubstrate protein (e.g., IKZF1) in ubiquitination buffer.
-
Assay Setup: In separate microcentrifuge tubes, add the master mix, the CRL4-CRBN E3 ligase complex, and the test compound at various concentrations. Include a DMSO vehicle control.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 60-90 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against the neosubstrate, followed by an HRP-conjugated secondary antibody.
-
Visualization: Detect the protein bands using a chemiluminescent substrate. A ladder of higher molecular weight bands indicates polyubiquitination of the neosubstrate.
TNF-α and VEGF Secretion Assay (ELISA)
This assay quantifies the amount of secreted cytokines in cell culture supernatants.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., peripheral blood mononuclear cells for TNF-α, or cancer cell lines for VEGF) and treat them with the test compounds for a specified period.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α or VEGF and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α or VEGF in the samples.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of key executioner caspases in apoptosis.
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compounds to induce apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking.
-
Incubate at room temperature for 1-3 hours.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion and Future Directions
The discovery of thalidomide's mechanism of action has ushered in a new era of targeted therapeutics. The ability to co-opt the cellular machinery for protein degradation offers a powerful strategy to target proteins previously considered "undruggable." The ongoing efforts in the discovery and synthesis of novel thalidomide derivatives are focused on expanding the repertoire of degradable proteins, improving the potency and selectivity of these molecules, and mitigating their off-target effects. As our understanding of the structural and functional aspects of the CRBN E3 ligase and its interactions with neosubstrates deepens, the rational design of next-generation thalidomide derivatives with tailored therapeutic profiles will undoubtedly lead to significant advancements in the treatment of cancer and other debilitating diseases.
References
- 1. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide analogues demonstrate dual inhibition of both angiogenesis and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. Thalidomide Induces Limb Anomalies by PTEN Stabilization, Akt Suppression, and Stimulation of Caspase-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Thalidomide-Azetidine-CHO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected in vitro biological activity of Thalidomide-azetidine-CHO, a synthetic E3 ligase ligand-linker conjugate. As specific in vitro data for this precise molecule is not extensively available in public literature, this guide leverages the wealth of information on its core component, thalidomide, and its well-characterized analogs (immunomodulatory drugs or IMiDs). This compound incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimera (PROTAC) technology. The biological activities detailed herein are fundamental to the function of this molecule as a CRBN-recruiting moiety in a PROTAC, as well as reflecting the inherent properties of the thalidomide scaffold.
Core Biological Activities in Vitro
The thalidomide core of this compound is associated with three primary in vitro biological activities: anti-proliferative, anti-angiogenic, and immunomodulatory. These effects are mediated through its interaction with CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, and through the modulation of various signaling pathways.
Anti-Proliferative Activity
Thalidomide and its analogs have demonstrated cytostatic and cytotoxic effects across a range of cancer cell lines. This activity is often more pronounced in hematological malignancies.
Table 1: In Vitro Anti-Proliferative Activity of Thalidomide and Analogs on Various Cancer Cell Lines
| Compound/Analog | Cell Line | Assay Type | IC50 Value | Reference |
| Thalidomide | HepG-2 (Hepatocellular Carcinoma) | MTT Assay | 11.26 ± 0.54 µM | [1][2] |
| Thalidomide | PC3 (Prostate Cancer) | MTT Assay | 14.58 ± 0.57 µM | [1][2] |
| Thalidomide | MCF-7 (Breast Cancer) | MTT Assay | 16.87 ± 0.7 µM | [1][2] |
| Analog 18f | HepG-2 (Hepatocellular Carcinoma) | MTT Assay | 11.91 ± 0.9 µM | [1] |
| Analog 18f | PC3 (Prostate Cancer) | MTT Assay | 9.27 ± 0.7 µM | [1] |
| Analog 18f | MCF-7 (Breast Cancer) | MTT Assay | 18.62 ± 1.5 µM | [1] |
| Analog 21b | HepG-2 (Hepatocellular Carcinoma) | MTT Assay | 10.48 ± 0.8 µM | [1] |
| Analog 21b | MCF-7 (Breast Cancer) | MTT Assay | 16.39 ± 1.4 µM | [1] |
| Analog 24b | HepG-2 (Hepatocellular Carcinoma) | Not Specified | 2.51 µg/mL | [2] |
| Analog 24b | PC3 (Prostate Cancer) | Not Specified | 5.80 µg/mL | [2] |
| Analog 24b | MCF-7 (Breast Cancer) | Not Specified | 4.11 µg/mL | [2] |
| 5HPP-33 | LNCaP (Prostate Cancer) | Not Specified | 1.7 µM | [3] |
| 5HPP-33 | Hs Sultan (B-cell Lymphoma) | Not Specified | 11.1 µM | [3] |
| TC11 | Multiple Myeloma Cell Lines | Not Specified | 4-8 µM | [4] |
| TC13 | Multiple Myeloma Cell Lines | Not Specified | 4-11 µM | [4] |
Anti-Angiogenic Activity
A hallmark of thalidomide's activity is its ability to inhibit the formation of new blood vessels. In vitro, this is observed through the inhibition of endothelial cell proliferation, migration, and tube formation.
Table 2: In Vitro Anti-Angiogenic Effects of Thalidomide and Analogs
| Compound/Analog | Assay Type | Cell Line | Effect | Reference |
| Thalidomide | Endothelial Cell Proliferation | HUVEC | Inhibition of bFGF and VEGF-induced proliferation | [5] |
| Thalidomide | Tube Formation | ECV 304 | Reduction in the number of tubes | [6] |
| IMiD-1 | Human Angiogenesis Model | HUVEC | Significant inhibition at 10 µg/mL | [5] |
| SelCID-2 and 3 | Endothelial Cell Proliferation | HUVEC | Inhibition of bFGF and VEGF-induced proliferation | [5] |
| Thalidomide | Cell Growth | HIMEC | Inhibition of VEGF-induced growth | [7] |
Immunomodulatory Activity
Thalidomide and its analogs are potent modulators of the immune system, most notably through the inhibition of tumor necrosis factor-alpha (TNF-α) production. They can also affect the production of other cytokines.
Table 3: In Vitro Immunomodulatory Effects of Thalidomide and Analogs
| Compound/Analog | Assay Type | Cell Type | Effect | Reference |
| Thalidomide | TNF-α Production | LPS-stimulated PBMC | Inhibition of TNF-α release | [8] |
| Thalidomide | TNF-α and IL-12 Production | Stimulated LPMC | Dose-dependent decrease | [9] |
| Thalidomide | TNF-α Production | PMA/ionophore-activated MOLT-4 cells | 80% reduction | [10] |
| Analog 24b | TNF-α Level | HepG-2 | Approximately 50% reduction | [2] |
| Analog 24b | NF-κB p65 Level | HepG-2 | Reduction from 278.1 to 76.5 pg/mL | [2] |
| Thalidomide | NF-κB p65 Level | HepG-2 | Reduction from 278.1 to 110.5 pg/mL | [2] |
| Thalidomide | Caspase-8 Level | HepG-2 | ~8-fold increase | [2] |
| Analog 24b | Caspase-8 Level | HepG-2 | ~7-fold increase | [2] |
Signaling Pathways and Mechanisms of Action
The biological activities of the thalidomide moiety are underpinned by its ability to modulate key signaling pathways. As a CRBN ligand, its primary mechanism in a PROTAC is to induce the degradation of a target protein.
Caption: General mechanism of a PROTAC utilizing a thalidomide-based CRBN ligand.
The inherent activities of the thalidomide scaffold also involve the modulation of intracellular signaling, particularly the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by thalidomide.[11][12][13][14][15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are representative protocols for key assays.
Cell Proliferation Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or analog compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate at a density of 1.5 x 10⁴ cells per well in endothelial cell growth medium.
-
Compound Treatment: Immediately add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a humidified 5% CO₂ incubator.
-
Visualization and Quantification: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
Data Analysis: Compare the tube formation in treated wells to that in control wells to determine the inhibitory effect of the compound.
TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of TNF-α from immune cells.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Compound Pre-incubation: Add the test compounds at various concentrations to the wells and incubate for 1-2 hours at 37°C.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.
Caption: Workflow for key in vitro biological assays.
Conclusion
This compound, by virtue of its thalidomide core, is expected to exhibit a range of in vitro biological activities, including anti-proliferative, anti-angiogenic, and immunomodulatory effects. These activities are intrinsically linked to its function as a Cereblon E3 ligase ligand. The data and protocols presented in this guide, derived from extensive research on thalidomide and its analogs, provide a robust framework for designing and interpreting in vitro experiments aimed at characterizing the biological profile of this compound and PROTAC molecules derived from it. Researchers and drug development professionals can utilize this information to advance their understanding and application of this important class of molecules.
References
- 1. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide attenuates nitric oxide mediated angiogenesis by blocking migration of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective down-regulation of T cell- and non-T cell-derived tumour necrosis factor alpha by thalidomide: comparisons with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thalidomide suppresses the interleukin 1beta-induced NFkappaB signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholarly Article or Book Chapter | Inhibition of NF-κB Activity by Thalidomide through Suppression of IκB Kinase Activity | ID: 8p58pq045 | Carolina Digital Repository [cdr.lib.unc.edu]
- 14. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thalidomide modulates Mycobacterium leprae-induced NF-κB pathway and lower cytokine response - PubMed [pubmed.ncbi.nlm.nih.gov]
Thalidomide-Azetidine-CHO Conjugates for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various TPD strategies, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This is achieved by simultaneously binding to a POI and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The incorporation of a thalidomide moiety into a PROTAC serves as an effective "handle" to recruit the CRBN E3 ligase complex. The linker connecting the thalidomide derivative to the POI-binding ligand is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties. This technical guide focuses on the use of a specific E3 ligase ligand-linker conjugate, thalidomide-azetidine-CHO, in the synthesis of PROTACs for inducing protein degradation. While specific quantitative data for PROTACs utilizing this exact linker is not extensively available in the public domain, this guide will provide representative data from analogous compounds to illustrate key concepts and detail the necessary experimental protocols to evaluate such molecules.
Mechanism of Action
The fundamental principle of a thalidomide-based PROTAC is the induced proximity between the target protein and the CRBN E3 ligase complex. The this compound serves as the CRBN-recruiting component of the PROTAC. The overall mechanism can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, upon entering the cell, binds to both the protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex. The azetidine-containing linker plays a crucial role in optimizing the orientation and distance between the POI and CRBN to facilitate an efficient interaction.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI, leading to the formation of a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Efficacy of Thalidomide-Based PROTACs
Table 1: Representative Degradation Efficiency of Thalidomide-Based PROTACs
| Target Protein | Linker Attachment Point on Thalidomide | DC50 (nM) | Dmax (%) |
| BRD4 | C4-position of phthalimide ring | 10 - 50 | > 90 |
| BRD4 | C5-position of phthalimide ring | 50 - 200 | > 85 |
| BTK | C4-position of phthalimide ring | 5 - 25 | > 95 |
| BTK | C5-position of phthalimide ring | 30 - 150 | > 90 |
Note: The data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs. Actual values will vary depending on the specific POI, the POI ligand, the linker composition and length, and the cell line used.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the efficacy of a this compound based PROTAC.
Experimental Workflow: From Synthesis to Cellular Assays
Caption: Overview of the experimental workflow for PROTAC evaluation.
Synthesis of this compound based PROTAC
The synthesis of a PROTAC involves the conjugation of the this compound linker to a ligand that binds to the protein of interest. The aldehyde (CHO) group on the linker can be utilized for various conjugation chemistries, such as reductive amination with a primary or secondary amine on the POI ligand.
General Protocol for Reductive Amination:
-
Reaction Setup: Dissolve the this compound linker and the POI ligand (containing an amine functional group) in a suitable solvent (e.g., dichloroethane or methanol).
-
Imine Formation: Add a mild acid catalyst (e.g., acetic acid) to facilitate the formation of an imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), to the reaction mixture to reduce the imine to a stable amine linkage.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up. Purify the crude product using flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.[3][4]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
This compound based PROTAC
-
DMSO (vehicle control)
Protocol:
-
Reaction Assembly: In a microcentrifuge tube on ice, assemble the ubiquitination reaction mixture containing the E1, E2, E3 enzymes, ubiquitin, ATP, and the recombinant POI in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (DMSO) and a negative control (without PROTAC).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI. This will allow for the detection of both the unmodified POI and higher molecular weight bands corresponding to the ubiquitinated POI.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: The appearance of a ladder of higher molecular weight bands in the presence of the PROTAC indicates successful ubiquitination of the POI.
Western Blot for Protein Degradation
This is the most common method to quantify the extent of protein degradation in cells treated with a PROTAC.[5][6]
Materials:
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the POI. Subsequently, probe the membrane with a primary antibody against a loading control to ensure equal protein loading.
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay
It is important to assess the cytotoxic effects of the PROTAC on the cells. The MTT or CellTiter-Glo assays are commonly used for this purpose.[7][8][9]
Protocol for MTT Assay:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the PROTAC for the desired time period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
Protocol for CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the PROTAC.
-
Reagent Addition: After the treatment period, add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Incubation and Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal, and then measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
This compound is a versatile E3 ligase ligand-linker conjugate that can be employed in the synthesis of PROTACs for targeted protein degradation. The azetidine moiety offers a rigid and desirable vector for linker attachment, while the aldehyde group provides a convenient handle for conjugation to a variety of POI ligands. The successful development of a PROTAC requires a systematic evaluation of its ability to induce protein degradation and its effects on cell viability. The experimental protocols detailed in this guide provide a comprehensive framework for the characterization of this compound based PROTACs, enabling researchers to advance the development of novel therapeutics in the exciting field of targeted protein degradation.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. benchchem.com [benchchem.com]
The Aldehyde Group in Thalidomide-Azetidine-CHO: A Linchpin for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins. At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a function elegantly performed by thalidomide and its analogs. The molecule "Thalidomide-azetidine-CHO" represents a key building block in the construction of such targeted protein degraders, with its aldehyde group serving as a critical reactive handle for conjugation to a target protein ligand. This technical guide provides a comprehensive overview of the role of this aldehyde functionality, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.
The Core Function: An Aldehyde Primed for Bio-conjugation
The aldehyde group (-CHO) in this compound is not intrinsically involved in the binding to Cereblon. Instead, it serves as a versatile and reactive chemical moiety for the covalent attachment of a ligand that specifically binds to a protein of interest (POI). This conjugation is the cornerstone of the PROTAC strategy, creating a heterobifunctional molecule that can simultaneously engage both the target protein and the E3 ligase machinery.
The reactivity of the aldehyde allows for the formation of stable linkages with various nucleophilic functional groups present on the target protein ligand, such as hydrazides and aminooxy groups. This bio-conjugation chemistry is a crucial step in the synthesis of a functional PROTAC. The azetidine ring, a four-membered nitrogen-containing heterocycle, acts as a component of the linker connecting the thalidomide core to the reactive aldehyde, influencing the spatial orientation and flexibility of the resulting PROTAC.
Quantitative Binding Affinity of Thalidomide Analogs to Cereblon
The efficacy of a thalidomide-based PROTAC is fundamentally dependent on the high-affinity interaction between the thalidomide moiety and the CRBN protein. While specific binding data for this compound is not publicly available, the binding affinities of its parent molecule, thalidomide, and its well-characterized derivatives, lenalidomide and pomalidomide, provide a strong benchmark.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [Fischer et al., 2014] |
| Lenalidomide | ~178 nM | Not Specified | [Fischer et al., 2014] |
| Pomalidomide | ~157 nM | Not Specified | [Fischer et al., 2014] |
Note: Binding affinities can vary depending on the specific experimental conditions and assay formats.
Experimental Protocols
Synthesis of a Thalidomide-Azetidine-Aldehyde Linker
While a precise, step-by-step protocol for this compound is proprietary, a generalizable synthetic approach for creating an aldehyde-functionalized thalidomide derivative is outlined below. This process typically involves the modification of a precursor molecule containing the thalidomide core.
Conceptual Synthetic Scheme:
-
Starting Material: A protected azetidine derivative containing a hydroxyl group.
-
Alkylation: The hydroxyl group is alkylated with a protected halo-aldehyde or a precursor that can be readily converted to an aldehyde.
-
Deprotection: Removal of the protecting group from the azetidine nitrogen.
-
Coupling to Thalidomide Moiety: The deprotected azetidine is coupled to a suitable thalidomide precursor, often a derivative with a leaving group on the phthalimide ring, under basic conditions.
-
Final Deprotection: Removal of the aldehyde protecting group to yield the final this compound.
A representative synthetic route for a similar aldehyde-containing thalidomide warhead has been described in the literature, which can be adapted for this specific molecule.
Conjugation of this compound to a Protein of Interest (POI) Ligand
This protocol describes the formation of a hydrazone or oxime bond, common methods for conjugating aldehydes.
Materials:
-
This compound
-
POI ligand containing a hydrazide or aminooxy functional group
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Mild acidic catalyst (e.g., aniline, acetic acid)
Procedure:
-
Dissolve the POI ligand in the anhydrous solvent.
-
Add a stoichiometric equivalent of this compound to the solution.
-
Add a catalytic amount of the mild acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by LC-MS or TLC.
-
Upon completion, the PROTAC can be purified using standard chromatographic techniques such as HPLC.
Western Blot for Assessing Protein Degradation
This is a fundamental assay to determine the efficacy of the synthesized PROTAC in degrading the target protein.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Visualizing the Core Concepts
To further elucidate the role and mechanism of this compound in targeted protein degradation, the following diagrams are provided.
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand.
Caption: A typical experimental workflow for the development and evaluation of a novel PROTAC.
The Architect of Destruction: A Technical Guide to Targeted Protein Degradation by Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of targeted protein degradation (TPD) facilitated by thalidomide and its analogs, a class of small molecules that function as "molecular glues." Revolutionizing therapeutic strategies, particularly in oncology, these agents redirect the cellular machinery to selectively eliminate disease-causing proteins. This document provides a comprehensive overview of the underlying mechanism, quantitative data on molecular interactions and degradation efficacy, detailed experimental protocols for studying these phenomena, and visual representations of the key pathways and workflows.
Core Principles: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its derivatives, including lenalidomide and pomalidomide, exert their therapeutic effects not by inhibiting a protein's function, but by inducing its complete removal from the cell.[1][2] This is achieved by coopting the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3]
The central mechanism revolves around the E3 ubiquitin ligase Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] Thalidomide analogs act as molecular glues, binding to CRBN and altering its substrate specificity.[1][5] This drug-induced interaction creates a novel binding surface on CRBN, enabling it to recognize and bind to proteins that it would not normally target, known as "neosubstrates."[6][7][8]
Once the thalidomide analog bridges the interaction between CRBN and a neosubstrate, the E3 ligase complex catalyzes the transfer of ubiquitin molecules to the target protein.[9][10] This polyubiquitination serves as a molecular tag, marking the neosubstrate for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins into smaller peptides.[9][10]
A key feature of this process is its catalytic nature. A single molecule of a thalidomide analog can mediate the degradation of multiple target protein molecules.[1] The specific neosubstrates targeted by these molecular glues are critical to their therapeutic effects and off-target toxicities. Prominent examples include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in the treatment of multiple myeloma, and Casein Kinase 1α (CK1α) in 5q-myelodysplastic syndrome.[7][8][11] Conversely, the degradation of the transcription factor SALL4 is associated with the teratogenic effects of thalidomide.[6]
Quantitative Data: Binding Affinities and Degradation Efficacy
The interaction between thalidomide analogs, CRBN, and neosubstrates, as well as the subsequent degradation of the target protein, can be quantified to understand the potency and selectivity of these molecular glues. Key parameters include the dissociation constant (Kd) for binding to CRBN, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for the target protein.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant | Source(s) |
| Thalidomide | - | Kd: ~250 nM | [12][13] |
| (S)-Thalidomide | Isothermal Titration Calorimetry (ITC) | ~10-fold stronger binding than (R)-enantiomer | [4] |
| Lenalidomide | - | Ki: 177.80 nM | [13] |
| Lenalidomide | Competitive Binding | IC50: ~2 µM | [14][15] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 19 µM (for CRBN-TBD) | [16] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 0.6 µM (for CRBN:DDB1) | [16] |
| Pomalidomide | - | Ki: 156.60 nM | [13] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [4] |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | [4] |
| Pomalidomide | Competitive Binding | IC50: ~2 µM | [14] |
Table 2: Degradation Efficacy of Thalidomide Analogs against Neosubstrates
| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Source(s) |
| Pomalidomide | IKZF3 (Aiolos) | MM-1S | 8.7 nM | > 95% | [7] |
| Compound 19 (Pomalidomide analog) | IKZF3 (Aiolos) | MM-1S | 120 nM | 85% | [7] |
| Compound 17 (Pomalidomide analog) | IKZF3 (Aiolos) | MM-1S | 1400 nM | 83% | [7] |
| MGD-4 | IKZF1 | HEK293T | 67.2 nM | 84.9% | [11] |
| MGD-4 | IKZF2 | HEK293T | 918.2 nM | 64.6% | [11] |
| MGD-4 | IKZF3 | HEK293T | 95.8 nM | 81.2% | [11] |
Visualizing the Process: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and the experimental approaches used to study it, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway: Thalidomide-Induced Protein Degradation
Experimental Workflow: Western Blot for Protein Degradation
Logical Relationship: Co-Immunoprecipitation for Ternary Complex Detection
Experimental Protocols
This section provides detailed methodologies for key experiments essential for investigating targeted protein degradation by thalidomide analogs.
In Vitro CRBN Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of thalidomide analogs to the CRBN protein.
Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled thalidomide analog (tracer) tumbles rapidly in solution, resulting in low polarization. When it binds to the much larger CRBN protein, its rotation slows down, leading to an increase in polarization. A competitive binding assay can be performed by introducing an unlabeled thalidomide analog, which will displace the fluorescent tracer, causing a decrease in polarization.
Materials:
-
Purified recombinant CRBN (or CRBN-DDB1 complex)
-
Fluorescently labeled thalidomide analog (e.g., Cy5-thalidomide)
-
Unlabeled thalidomide analog (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 96- or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the purified CRBN protein to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorescently labeled thalidomide tracer and the unlabeled test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the unlabeled test compound in assay buffer.
-
-
Assay Setup:
-
In each well of the microplate, add a fixed concentration of the fluorescently labeled thalidomide tracer.
-
Add the serially diluted unlabeled test compound to the wells. Include control wells with only the tracer (for minimum polarization) and tracer with CRBN (for maximum polarization).
-
Initiate the binding reaction by adding a fixed concentration of the CRBN protein to all wells except the minimum polarization control.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. The Ki (inhibition constant) can then be calculated from the IC50 value.
-
Cellular Protein Degradation Assay (Western Blot)
This is a fundamental method to visualize and quantify the degradation of a target protein in cells treated with a thalidomide analog.
Principle: Cells are treated with the thalidomide analog, and the total protein is extracted. The proteins are then separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The specific target protein is detected using a primary antibody that binds to it, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that catalyzes a chemiluminescent reaction for detection. The intensity of the resulting band corresponds to the amount of the target protein.
Materials:
-
Cell line expressing the target protein (e.g., MM.1S for IKZF1/3)
-
Thalidomide analog (test compound) and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or grow to a suitable confluency.
-
Treat the cells with various concentrations of the thalidomide analog or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Collect the cell lysates and clarify them by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST (Tris-Buffered Saline with Tween-20) to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the normalized protein levels against the drug concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to demonstrate the drug-induced interaction between CRBN and the neosubstrate.
Principle: An antibody against one of the proteins in the complex (e.g., CRBN) is used to pull down that protein from a cell lysate. If the neosubstrate is interacting with CRBN (in a drug-dependent manner), it will also be pulled down. The presence of the neosubstrate in the immunoprecipitated complex is then detected by Western blotting.
Materials:
-
Cells expressing the proteins of interest (endogenously or via transfection)
-
Thalidomide analog and vehicle control
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as described in Protocol 4.2)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the thalidomide analog or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) for several hours to overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes. Incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Collect the beads (by centrifugation or using a magnetic rack) and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against both CRBN (to confirm successful immunoprecipitation) and the neosubstrate (to detect the co-immunoprecipitated protein).
-
Conclusion
The discovery of thalidomide's mechanism of action has unveiled a powerful new therapeutic modality in targeted protein degradation. By acting as molecular glues, thalidomide and its analogs can induce the degradation of previously "undruggable" targets. A thorough understanding of the basic principles, quantitative assessment of their activity, and the application of rigorous experimental protocols are crucial for the continued development of this promising class of therapeutics. This guide provides a foundational framework for researchers and drug development professionals to explore and advance the field of targeted protein degradation.
References
- 1. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 11. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Evaluation of Thalidomide-Azetidine-CHO based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target protein.
Thalidomide and its analogs are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex. This application note provides a detailed protocol for the synthesis of PROTACs utilizing a pre-functionalized thalidomide derivative, Thalidomide-azetidine-CHO. This building block incorporates the CRBN-binding moiety and a flexible azetidine linker terminating in a reactive aldehyde group, facilitating a streamlined synthesis of novel PROTACs. The protocol will focus on the synthesis of a PROTAC targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-established therapeutic target in oncology.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, bringing the entire E3 ligase complex into close proximity with the target protein, which is simultaneously bound by the other end of the PROTAC. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC via Reductive Amination
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling this compound with a BRD4 ligand containing a primary amine. The key reaction is a reductive amination, which forms a stable secondary amine linkage.
Materials:
-
This compound
-
BRD4 ligand with a primary amine (e.g., a derivative of JQ1 with an amino linker)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/MeOH gradient)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the BRD4 ligand with a primary amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Aldehyde: Add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer and wash it with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% MeOH in DCM) to yield the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for PROTAC synthesis.
Western Blot for Target Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., human leukemia cell line for BRD4)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per well and run the gel to separate proteins by size. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the DMSO control.
Quantitative Data
The efficacy of PROTACs is typically evaluated by determining their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following tables summarize representative data for thalidomide-based PROTACs targeting BRD4 with different linkers. Note: Specific data for this compound based PROTACs is not yet widely available in the public domain. The data presented here is for PROTACs with similar functionalities to provide a comparative context.
Table 1: In Vitro Degradation of BRD4 by Thalidomide-Based PROTACs
| PROTAC Compound | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Hypothetical Azetidine-Linker PROTAC | Azetidine | Leukemia Cell Line | 1 - 10 | > 90 |
| PROTAC with PEG Linker | PEG | 22Rv1 | < 1 | > 98 |
| PROTAC with Alkyl Linker | Alkyl | MOLM-14 | ~5 | > 90 |
Table 2: Binding Affinities to CRBN
| Ligand | Binding Affinity (K D ) to CRBN |
| Thalidomide | ~250 nM |
| Pomalidomide | ~30 nM |
| Lenalidomide | ~2.5 µM |
Conclusion
The use of pre-functionalized building blocks like this compound offers a streamlined and efficient approach to the synthesis of novel PROTACs. The provided reductive amination protocol is a robust method for coupling this linker to a wide range of amine-containing POI ligands. The subsequent biological evaluation, particularly through Western blotting, is crucial for determining the degradation efficacy of the newly synthesized PROTACs. While specific quantitative data for azetidine-containing PROTACs is still emerging, the comparative data for other linker types highlights the potential for achieving potent and efficient degradation of target proteins such as BRD4. This application note serves as a valuable resource for researchers in the field of targeted protein degradation, providing a solid foundation for the design, synthesis, and evaluation of next-generation therapeutics.
Application Notes and Protocols for Thalidomide-Azetidine-CHO in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Thalidomide-azetidine-CHO in the development and characterization of Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying principles, detailed experimental protocols, and data interpretation for researchers engaged in targeted protein degradation.
Introduction to this compound
This compound is a synthetic chemical entity that serves as a crucial building block in the construction of PROTACs. It comprises three key components:
-
Thalidomide moiety: This portion of the molecule functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN, it hijacks the cell's natural protein disposal machinery.
-
Azetidine linker: This four-membered heterocyclic ring provides a rigid and defined spacing between the thalidomide moiety and the target protein ligand. The rigidity of the azetidine linker can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
-
Aldehyde (CHO) functional group: This reactive group allows for the covalent conjugation of a ligand that specifically binds to a protein of interest (POI), thereby completing the heterobifunctional PROTAC molecule.
The overarching principle is to create a PROTAC that can simultaneously bind to a target protein and the CRBN E3 ligase, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound mediates the degradation of a target protein through the ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, with its two distinct ligands, facilitates the formation of a ternary complex consisting of the target protein, the PROTAC molecule, and the CRBN E3 ligase complex (CRL4-CRBN).
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This proximity enables the efficient transfer of ubiquitin molecules to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of target protein recruitment and degradation, acting in a catalytic manner.
Data Presentation: Efficacy of CRBN-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides representative data for various CRBN-based PROTACs targeting different proteins of interest.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [1] |
| dBET1 | BRD4 | MV4;11 | 8 | >98 | [2] |
| ARV-825 | BRD4 | RS4;11 | <1 | >95 | [2] |
| PROTAC 1 | HDAC1-3 | HCT116 | 257 (HDAC1) | 85 (HDAC1) | [3] |
| RC-1 | BTK | K562 | ~1000 | ~80 | [4] |
Note: The data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a protein of interest (POI) ligand containing a primary or secondary amine via reductive amination.
Materials:
-
This compound
-
POI ligand with an accessible amine group
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol or Hexanes/Ethyl Acetate)
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DCM or DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
If the POI ligand amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to free the amine.
-
Add a few drops of glacial acetic acid to catalyze imine formation (optional).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM or another suitable organic solvent (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
-
Characterize the purified PROTAC by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Cell Culture and Maintenance (HeLa Cells)
This protocol provides a standard procedure for the culture of HeLa cells, a commonly used human cell line in cancer research.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
6-well plates
-
Incubator at 37°C with 5% CO2
Procedure:
-
Cell Thawing:
-
Rapidly thaw a cryopreserved vial of HeLa cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Observe the cells daily under a microscope.
-
When cells reach 80-90% confluency, they should be passaged.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire surface is covered.
-
Incubate for 2-5 minutes at 37°C, or until cells detach.
-
Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C with 5% CO2.
-
Protocol 3: Western Blot for Target Protein Degradation
This protocol details the steps to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cultured cells (e.g., HeLa)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range for initial experiments is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL) to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical relationship of components for targeted protein degradation.
References
Applications of Thalidomide-Azetidine-CHO in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-azetidine-CHO is a synthetic ligand that incorporates the thalidomide scaffold, which is known to bind to the E3 ubiquitin ligase cereblon (CRBN)[1]. This characteristic positions it as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The thalidomide moiety in this compound serves as the E3 ligase-recruiting element.
The anti-cancer properties of thalidomide and its analogs are well-documented and are primarily mediated through their interaction with CRBN[2][3]. This interaction leads to the degradation of specific "neosubstrates," most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells, particularly multiple myeloma[2][4]. Furthermore, thalidomide exhibits anti-angiogenic and immunomodulatory effects by inhibiting the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and vascular endothelial growth factor (VEGF)[4][5][6].
These application notes provide a comprehensive overview of the established anti-cancer applications of thalidomide and its analogs, which serve as a foundational framework for the potential applications of this compound in cancer cell line research. Detailed protocols for key experiments are also provided to guide researchers in their investigations.
Data Presentation: Anti-proliferative Activity of Thalidomide and its Analogs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of thalidomide and its novel analogs in various human cancer cell lines, demonstrating their anti-proliferative efficacy.
Table 1: IC50 Values of Thalidomide and Novel Analogs in Human Cancer Cell Lines
| Compound | HepG-2 (Liver Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Thalidomide | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 |
| Analog 18f | 11.91 ± 0.9 | 9.27 ± 0.7 | 18.62 ± 1.5 |
| Analog 21b | 10.48 ± 0.8 | 22.56 ± 1.6 | 16.39 ± 1.4 |
Data extracted from a study on novel thalidomide analogs[5].
Table 2: Growth Inhibition of Pancreatic Cancer Cell Lines by Thalidomide
| Cell Line | Treatment Duration | Growth Inhibition (%) at 100 µM |
| Capan-2 | 72h | 14.8 - 20 |
| SW1990 | 72h | 23 - 47 |
Data from a study on the effect of thalidomide on pancreatic cancer cells[7].
Mechanism of Action
Thalidomide and its derivatives exert their anti-cancer effects through a multi-faceted mechanism of action. The primary mechanism involves the binding to cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex[2][3]. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
Key downstream effects of thalidomide's mechanism of action include:
-
Degradation of Transcription Factors: In multiple myeloma, the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) is a key driver of the anti-tumor activity[2][4].
-
Anti-angiogenesis: Thalidomide inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis. This is achieved by downregulating the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF)[4][5].
-
Immunomodulation: Thalidomide can modulate the immune system by inhibiting the production of the pro-inflammatory cytokine TNF-α and stimulating T-cell production[2][4].
-
Induction of Apoptosis: By modulating various signaling pathways, thalidomide can induce programmed cell death (apoptosis) in cancer cells, in part through the activation of caspase-8[5][8].
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of thalidomide-based compounds in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a thalidomide-based compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound or other thalidomide analog
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thalidomide compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is to assess the degradation of target proteins (e.g., Ikaros, Aiolos) following treatment with a thalidomide-based compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other thalidomide analog
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., anti-Ikaros, anti-Aiolos) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the thalidomide compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for Thalidomide-based compounds.
Caption: Experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide: a new anticancer drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Conjugation of Thalidomide-Azetidine-CHO to a Protein of Interest for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this technology.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] A widely used E3 ligase ligand in PROTAC design is thalidomide and its analogs, which bind to the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This document provides a detailed protocol for the conjugation of a thalidomide-azetidine-aldehyde (Thalidomide-azetidine-CHO) moiety to a protein of interest, creating a functional PROTAC.
The aldehyde functionality on the linker allows for a straightforward conjugation to primary amines, such as the lysine residues on the surface of a protein, through reductive amination.[4][5] This method forms a stable covalent bond, yielding a protein-small molecule conjugate capable of inducing the degradation of a target protein.
Principle of the Method
The conjugation strategy is based on reductive amination. The aldehyde group of this compound reacts with a primary amine on the protein of interest (e.g., the ε-amine of a lysine residue) to form an unstable Schiff base. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. The resulting conjugate is a PROTAC, where the thalidomide moiety can recruit the CRBN E3 ligase and the protein of interest is now targeted for degradation.
Materials and Reagents
-
This compound
-
Protein of Interest (POI) with accessible primary amines
-
Sodium Borate buffer (400 mM, pH 8.5)
-
Sodium Cyanoborohydride (NaBH₃CN) solution (3 M in water)
-
Bovine Serum Albumin (BSA) for optimization (optional)
-
Phosphate-Buffered Saline (PBS)
-
Size Exclusion Chromatography (SEC) column
-
SDS-PAGE reagents and equipment
-
Mass Spectrometry (MALDI-TOF or LC-MS) equipment
-
Cell culture reagents
-
Western Blotting reagents and antibodies
Experimental Protocols
Reductive Amination of Protein of Interest
This protocol is adapted from a general procedure for reductive amination of proteins.[6]
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Protein of Interest (POI) solution (e.g., 2 µL of a 10 mg/mL solution)
-
400 mM Sodium Borate buffer, pH 8.5 (5.5 µL)
-
This compound solution (e.g., 3.3 µL of a 20 mM solution in a compatible solvent like DMSO, for a 15-fold molar excess over the protein)
-
Nuclease-free water to bring the total volume to 17.8 µL.
-
Gently mix by pipetting.
-
-
-
Initiation of the Reaction:
-
Add 2.2 µL of 3 M Sodium Cyanoborohydride (NaBH₃CN) solution to the reaction mixture.
-
The final reaction volume will be 20 µL.
-
Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment.
-
-
Incubation:
-
Cap the tube securely and incubate the reaction mixture at 37-56°C for 24-96 hours. A thermal cycler with a heated lid can be used to prevent evaporation.[6] The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
Purification of the Conjugate
Purification is essential to remove unreacted this compound and other reaction components. Size exclusion chromatography (SEC) is a suitable method for this purpose.[7][8]
-
Column Equilibration:
-
Equilibrate a size exclusion chromatography column (e.g., a desalting column) with PBS buffer according to the manufacturer's instructions.
-
-
Sample Loading and Elution:
-
Load the entire 20 µL reaction mixture onto the equilibrated SEC column.
-
Elute the protein conjugate with PBS buffer. The larger protein conjugate will elute in the void volume, while the smaller unreacted small molecules will be retained longer.
-
-
Fraction Collection:
-
Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Pool the fractions containing the purified protein conjugate.
-
Characterization of the Conjugate
Confirmation of successful conjugation and determination of the drug-to-protein ratio are critical.
-
SDS-PAGE Analysis:
-
Run a sample of the unconjugated protein of interest alongside the conjugated protein.
-
A successful conjugation should result in a slight increase in the molecular weight of the protein, which may be visible as a shift in the band position on the gel.[11]
-
Mass Spectrometry Analysis:
-
For a more precise characterization, analyze the conjugate by mass spectrometry (MALDI-TOF or LC-MS).[5][9]
-
The mass spectrum of the conjugate will show an increase in mass corresponding to the molecular weight of the attached this compound molecules.
-
This data can be used to calculate the average number of thalidomide moieties conjugated per protein molecule (drug-to-protein ratio).[12]
-
In-Cellular Protein Degradation Assay
This assay will determine the biological activity of the conjugated protein.
-
Cell Treatment:
-
Culture a cell line that expresses the target protein of the conjugated POI.
-
Treat the cells with varying concentrations of the purified this compound-POI conjugate for a set period (e.g., 24 hours).
-
Include a negative control (untreated cells) and a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine the total protein concentration of each lysate.
-
-
Western Blot Analysis:
-
Perform a Western blot analysis on the cell lysates to detect the levels of the target protein.[13]
-
Use an antibody specific to the target protein and a loading control antibody (e.g., GAPDH or β-actin).
-
A successful degradation will be observed as a dose-dependent decrease in the target protein levels in cells treated with the conjugate.
-
Data Presentation
Quantitative data from the characterization and cellular assays should be summarized for clear interpretation.
Table 1: Summary of Conjugation Characterization
| Parameter | Method | Result |
| Molecular Weight (Unconjugated POI) | Mass Spectrometry | e.g., 50,000 Da |
| Molecular Weight (Conjugated POI) | Mass Spectrometry | e.g., 51,200 Da |
| Average Drug-to-Protein Ratio | Mass Spectrometry | e.g., 3:1 |
| Purity | SDS-PAGE / SEC | e.g., >95% |
Table 2: Cellular Degradation Activity
| Treatment Concentration | Target Protein Level (relative to control) |
| 0 µM (Control) | 100% |
| 1 µM | e.g., 85% |
| 10 µM | e.g., 40% |
| 50 µM | e.g., 15% |
| DC₅₀ (Degradation Concentration 50%) | e.g., 8.5 µM |
Mandatory Visualization
References
- 1. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 4. Bead-Based PROTAC Analysis & Assay Development - CD Bioparticles [cd-bioparticles.com]
- 5. news-medical.net [news-medical.net]
- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Size exclusion chromatography for protein purification - ProteoGenix US [us.proteogenix.science]
- 9. researchgate.net [researchgate.net]
- 10. aboligo.com [aboligo.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug-to-Antibody Ratio/Protein Conjugation [utmb.edu]
- 13. books.rsc.org [books.rsc.org]
Application Note: Quantifying Protein Degradation Using a Thalidomide-Azetidine-CHO-Based PROTAC via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract: Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this approach, designed to selectively induce the degradation of a specific protein of interest (POI).[2] This document provides a detailed protocol for utilizing a PROTAC synthesized from Thalidomide-azetidine-CHO , a linker-conjugate that recruits the Cereblon (CRBN) E3 ubiquitin ligase, to induce degradation of a target protein and quantify this degradation using Western blot analysis.[3][4] The Western blot technique allows for the direct visualization and quantification of the target protein's abundance, making it an indispensable tool for evaluating PROTAC efficacy.[1][5]
Mechanism of Action
Thalidomide and its derivatives function as molecular glue degraders or as components of PROTACs by binding to Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[6][7][8][9] A PROTAC synthesized using this compound is a bifunctional molecule comprising three key parts: a ligand for the target Protein of Interest (POI), a linker, and the thalidomide-based ligand for the E3 ligase CRBN.[10]
The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the POI and CRBN.[2][5] This proximity enables the E3 ligase to polyubiquitinate the POI. The attached ubiquitin chains mark the POI for recognition and subsequent degradation by the 26S proteasome, effectively removing the protein from the cell.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 8. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Mass Spectrometry-Based Detection of Thalidomide-Azetidine-CHO Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront of this innovation. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2]
Thalidomide and its derivatives are widely utilized as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] "Thalidomide-azetidine-CHO" represents a class of chemical moieties used to construct CRBN-recruiting PROTACs. The azetidine-CHO component serves as a reactive handle for conjugation to a POI ligand, creating a PROTAC designed to induce the degradation of that specific target.
Mass spectrometry-based proteomics is an indispensable tool for the development and characterization of these degraders. It allows for the unbiased and global assessment of a PROTAC's efficacy (on-target degradation) and specificity (off-target effects).[1][5] This document provides detailed application notes and protocols for utilizing mass spectrometry to identify and quantify the targets of this compound-based PROTACs.
I. Quantitative Data Presentation
Global quantitative proteomics, often employing Tandem Mass Tag (TMT) labeling, enables the precise measurement of changes in protein abundance across the entire proteome following PROTAC treatment.[1][6] This allows for the simultaneous assessment of on-target efficacy and potential off-target degradation. The following tables present representative quantitative data for CRBN-based PROTACs targeting various proteins of interest.
Table 1: Degradation Potency of a Representative BRD4-Targeting PROTAC
This table summarizes typical degradation parameters for a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC that utilizes a thalidomide-based ligand for CRBN recruitment. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key metrics for assessing PROTAC potency.
| Parameter | Value | Cell Line | Reference |
| DC50 | < 1 nM | Jurkat | [7] |
| Dmax | > 95% | Jurkat | [7] |
Table 2: Global Proteomics Analysis of a BRD4-Targeting PROTAC
This table illustrates representative quantitative proteomics data from a study investigating a thalidomide-based PROTAC for the degradation of BRD4. The data showcases the high selectivity of the PROTAC for its intended targets.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Comments |
| BRD4 | -4.5 | < 0.001 | On-target |
| BRD2 | -3.8 | < 0.001 | On-target (BET family) |
| BRD3 | -3.5 | < 0.001 | On-target (BET family) |
| CRBN | -0.1 | > 0.05 | No degradation of E3 ligase |
| GAPDH | 0.05 | > 0.05 | Housekeeping protein, no change |
| Representative off-target | -0.2 | > 0.05 | Minimal off-target effects |
This data is representative and adapted from studies on similar thalidomide-based BRD4 PROTACs.[1]
II. Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this document.
Caption: Mechanism of action for a this compound based PROTAC.
Caption: TMT-based quantitative proteomics workflow for PROTAC analysis.
III. Experimental Protocols
A. Global Quantitative Proteomics (TMT-Based)
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation and assess off-target effects.[1][2]
1. Cell Culture and PROTAC Treatment:
-
Culture human cell lines (e.g., HeLa, HEK293T, or a disease-relevant cell line) to 70-80% confluency.
-
Treat cells with the this compound-based PROTAC at various concentrations (e.g., a dose-response from 1 nM to 10 µM) and for different time points (e.g., 6, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO) for each time point.
-
Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells) and wash twice with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a urea-based lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.[7]
-
Sonicate the lysates to shear DNA and reduce viscosity, followed by clarification by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]
-
Quantify the protein concentration of the supernatant using a BCA protein assay.
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduction: Add DTT to a final concentration of 5 mM and incubate at 56°C for 30 minutes.[2]
-
Alkylation: Cool samples to room temperature, then add iodoacetamide (IAA) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.[2]
-
Dilute the samples with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[2]
-
Stop the digestion by adding formic acid to a final concentration of 1%.
3. TMT Labeling and Peptide Cleanup:
-
Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge.[2]
-
Dry the eluted peptides in a vacuum concentrator.
-
Resuspend the dried peptides in 100 mM TEAB buffer.
-
Label the peptides from each condition with the appropriate TMT reagent according to the manufacturer's protocol.[8]
-
Quench the labeling reaction with 5% hydroxylamine.[9]
-
Combine the labeled peptide samples in a 1:1 ratio.
-
Perform another C18 SPE cleanup to remove excess TMT reagent and dry the combined sample.
4. LC-MS/MS Analysis:
-
Resuspend the final peptide mixture in 0.1% formic acid.
-
Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.
-
Chromatography: Use a C18 reversed-phase column with a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile in 0.1% formic acid) over a 90-120 minute run time.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans in the Orbitrap (e.g., resolution 120,000) followed by MS/MS scans of the top 10-15 most intense precursor ions using higher-energy collisional dissociation (HCD).
5. Data Analysis:
-
Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to search the raw MS/MS data against a human protein database (e.g., UniProt/Swiss-Prot).
-
Specify TMT labels as a variable modification for quantification.
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to determine proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the vehicle control.
B. Targeted Proteomics for Validation (MRM/SRM)
Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is a targeted mass spectrometry technique used to validate the degradation of specific proteins identified in the global proteomics experiment. It offers high sensitivity and specificity.[4][10]
1. Selection of Proteotypic Peptides and Transitions:
-
For each protein of interest, select 2-3 proteotypic peptides (peptides that are unique to that protein).[3]
-
For each peptide, determine the precursor ion (the m/z of the peptide) and select 3-4 fragment ions (transitions) that are intense and specific upon fragmentation.[4][11] This can be done empirically using synthetic peptides or with the aid of bioinformatics tools.
2. Sample Preparation:
-
Prepare cell lysates and digest proteins as described in the global proteomics protocol (Section A, steps 1-2). TMT labeling is not required.
-
For absolute quantification, spike in a known amount of a stable isotope-labeled (heavy) synthetic peptide corresponding to one of the proteotypic peptides for your target protein.[3]
3. LC-MS/MS (MRM) Analysis:
-
Analyze the digested samples on a triple quadrupole mass spectrometer.
-
Set up an MRM method that includes the precursor/fragment ion transitions for all target peptides.
-
Use a scheduled MRM approach where the instrument only monitors for specific transitions at the expected retention time of the peptide, which increases the number of peptides that can be monitored in a single run.[11]
4. Data Analysis:
-
Integrate the peak areas for each transition.
-
Calculate the relative abundance of the target peptide in PROTAC-treated vs. control samples.
-
If a heavy-labeled internal standard was used, calculate the absolute concentration of the target protein.
C. Supportive Protocols
1. Proteasome Inhibition Assay:
-
Objective: To confirm that the degradation of the POI is dependent on the proteasome.[5]
-
Methodology:
- Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.
- Add the this compound PROTAC at a concentration that causes significant degradation and co-incubate for the desired time.
- Harvest the cells and perform Western blot analysis for the POI.
-
Expected Outcome: The proteasome inhibitor should "rescue" the POI from degradation, indicating a proteasome-dependent mechanism.
2. Western Blot for Target Degradation:
-
Objective: To provide an orthogonal, semi-quantitative validation of target protein degradation.[5]
-
Methodology:
- Treat cells with increasing concentrations of the PROTAC for a specified time.
- Lyse the cells and quantify total protein concentration.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate. Re-probe the membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Expected Outcome: A dose-dependent decrease in the band intensity of the POI relative to the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pathology.med.umich.edu [pathology.med.umich.edu]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. benchchem.com [benchchem.com]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. benchchem.com [benchchem.com]
- 8. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRM Targeted Quantitative Proteomics For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
- 11. UWPR [proteomicsresource.washington.edu]
Application Notes and Protocols for Cell-Based Assays Measuring Thalidomide-Azetidine Activity in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have re-emerged as critical therapeutic agents, notably in the treatment of multiple myeloma.[1][2][3] Their mechanism of action is primarily mediated through the binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[1][4][5] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, termed "neosubstrates."[1][4]
This unique mechanism has been harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's degradation.[6][7] A common strategy in PROTAC design involves using a thalidomide-based ligand to engage the CRBN E3 ligase.
This document provides detailed application notes and protocols for a series of cell-based assays to characterize the activity of a hypothetical "Thalidomide-azetidine" compound in Chinese Hamster Ovary (CHO) cells. For the purpose of these protocols, we will assume "Thalidomide-azetidine" is a PROTAC designed to degrade a specific POI expressed in CHO cells. The azetidine moiety is presumed to be part of the linker or the POI-binding ligand. These assays will enable the assessment of the compound's cytotoxic effects and its efficacy in promoting the degradation of the target protein.
Signaling Pathway and Experimental Workflow
The core mechanism of action for a thalidomide-based PROTAC is the induced degradation of a target protein via the ubiquitin-proteasome system. The following diagram illustrates this pathway.
Caption: PROTAC-mediated degradation of a Protein of Interest (POI).
The following workflow outlines the experimental approach to assess the activity of the Thalidomide-azetidine compound.
Caption: Workflow for assessing Thalidomide-azetidine activity in CHO cells.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and interpretation.
Table 1: Cytotoxicity of Thalidomide-Azetidine on CHO Cells (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC50 (µM) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 | - |
| 0.1 | 1.22 | 0.07 | 97.6 | |
| 1 | 1.15 | 0.09 | 92.0 | |
| 10 | 0.88 | 0.06 | 70.4 | |
| 50 | 0.63 | 0.05 | 50.4 | ~50 |
| 100 | 0.45 | 0.04 | 36.0 | |
| Positive Control (e.g., Doxorubicin) | 0.15 | 0.02 | 12.0 |
Table 2: Effect of Thalidomide-Azetidine on CHO Cell Proliferation (CFSE Assay)
| Concentration (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation | % Proliferation Inhibition |
| 0 (Vehicle Control) | 5000 | 250 | 0 |
| 0.1 | 4800 | 230 | 4 |
| 1 | 4200 | 210 | 16 |
| 10 | 2500 | 180 | 50 |
| 50 | 1200 | 110 | 76 |
| 100 | 800 | 90 | 84 |
| Positive Control (e.g., Mitomycin C) | 600 | 70 | 88 |
Table 3: Apoptosis Induction by Thalidomide-Azetidine in CHO Cells (Annexin V/PI Staining)
| Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 1 | 90.5 | 5.3 | 2.8 | 1.4 |
| 10 | 75.8 | 15.6 | 6.4 | 2.2 |
| 50 | 52.1 | 28.9 | 15.3 | 3.7 |
| 100 | 35.4 | 35.2 | 24.1 | 5.3 |
| Positive Control (e.g., Staurosporine) | 10.2 | 45.8 | 38.5 | 5.5 |
Table 4: POI Degradation by Thalidomide-Azetidine in CHO Cells (Western Blot Densitometry)
| Concentration (µM) | Relative POI Band Intensity | Standard Deviation | % POI Degradation | DC50 (µM) |
| 0 (Vehicle Control) | 1.00 | 0.05 | 0 | - |
| 0.01 | 0.85 | 0.04 | 15 | |
| 0.1 | 0.52 | 0.06 | 48 | |
| 1 | 0.21 | 0.03 | 79 | ~0.1 |
| 10 | 0.10 | 0.02 | 90 | |
| 100 | 0.08 | 0.02 | 92 | |
| Negative Control (Inactive Epimer) | 0.98 | 0.05 | 2 |
Experimental Protocols
CHO Cell Culture
A crucial first step is the consistent and healthy culture of CHO cells.[8][9][10]
-
Cell Line: CHO-K1 or a CHO cell line engineered to express the protein of interest (POI).
-
Growth Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: Passage cells at 80-90% confluency.[8]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12]
-
Materials:
-
CHO cells
-
96-well plates
-
Thalidomide-azetidine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed CHO cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of the Thalidomide-azetidine compound in the culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells (typically <0.5%).
-
Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and positive controls.
-
Incubate for 24-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Cell Proliferation Assay (CFSE Assay)
This assay uses a fluorescent dye to measure the number of cell divisions.
-
Materials:
-
CHO cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
-
-
Protocol:
-
Label CHO cells with CFSE according to the manufacturer's protocol.
-
Seed the labeled cells in 6-well plates.
-
Treat the cells with various concentrations of the Thalidomide-azetidine compound.
-
Incubate for a period that allows for several cell divisions (e.g., 72 hours).
-
Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer.
-
Analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the fluorescence intensity.
-
Quantify the percentage of proliferating cells and the proliferation index.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
-
Materials:
-
CHO cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed CHO cells in 6-well plates and treat with the Thalidomide-azetidine compound for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Protein Degradation Assay
This assay directly measures the reduction in the levels of the target protein.
-
Method A: Western Blotting
-
Materials:
-
Treated CHO cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
-
-
Protocol:
-
Treat CHO cells with the Thalidomide-azetidine compound for various times and at different concentrations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative abundance of the POI, normalized to the loading control.
-
-
-
Method B: Reporter Gene Assay This method is suitable for high-throughput screening and involves engineering the CHO cells to express the POI fused to a reporter protein (e.g., Luciferase or GFP).[16][17]
-
Materials:
-
CHO cells stably expressing POI-reporter fusion protein
-
96-well or 384-well plates
-
Luminescence or fluorescence plate reader
-
-
Protocol:
-
Seed the reporter CHO cell line in multi-well plates.
-
Treat the cells with a range of concentrations of the Thalidomide-azetidine compound.
-
Incubate for a predetermined time to allow for protein degradation.
-
Measure the reporter signal (luminescence or fluorescence) using a plate reader.
-
A decrease in the signal corresponds to the degradation of the POI-reporter fusion protein.
-
Calculate the percentage of degradation relative to the vehicle control and determine the DC50 (concentration for 50% degradation).
-
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for characterizing the cellular activity of a Thalidomide-azetidine compound in CHO cells. By systematically evaluating cytotoxicity, effects on proliferation and apoptosis, and the extent of target protein degradation, researchers can gain valuable insights into the compound's potency, efficacy, and potential therapeutic window. The use of structured data presentation and clear experimental workflows will facilitate robust and reproducible assessments in the development of novel PROTAC-based therapeutics.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Chinese Hamster Ovary (CHO) Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. stemcell.com [stemcell.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Thalidomide-Azetidine-CHO Linker Chemistry in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism of action allows for the targeted degradation of proteins previously considered "undruggable."
The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. The thalidomide-azetidine-CHO linker represents a novel and promising scaffold for PROTAC development. The azetidine ring offers a degree of rigidity and a unique three-dimensional geometry that can favorably influence the orientation of the POI and the E3 ligase for efficient ubiquitination. The terminal aldehyde group (CHO) provides a versatile chemical handle for the straightforward conjugation of a POI-binding ligand. This document provides detailed application notes and protocols for the development and evaluation of PROTACs utilizing this compound linker chemistry, with a focus on the degradation of the well-characterized bromodomain-containing protein 4 (BRD4).
Signaling Pathway and Experimental Workflow
The development and evaluation of a PROTAC involves a multi-step process, from its synthesis to the confirmation of target protein degradation and downstream cellular effects. The following diagrams illustrate the key signaling pathway of PROTAC-mediated degradation and a typical experimental workflow.
Application Notes and Protocols: A Step-by-Step Guide to Creating a New PROTAC with Thalidomide-Azetidine-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the protein of interest (POI), offering a powerful strategy for therapeutic intervention, particularly against previously "undruggable" targets.[1][2]
A PROTAC molecule is a heterobifunctional chimera, consisting of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4][5] This tripartite structure enables the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6][7]
This document provides a detailed, step-by-step guide for the design, synthesis, and evaluation of a novel PROTAC utilizing Thalidomide as the E3 ligase-recruiting moiety, an azetidine-containing linker, and Chinese Hamster Ovary (CHO) cells as the model system for cellular evaluation. Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[8][][10][11] The azetidine ring is incorporated into the linker to provide a degree of conformational rigidity, which can be beneficial for optimizing the formation of a productive ternary complex.[12][13][14][15][16] CHO cells are a widely used and well-characterized mammalian cell line in biopharmaceutical research and production, making them a suitable platform for assessing PROTAC efficacy.[17]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the fundamental mechanism of action for the described PROTAC and the overall experimental workflow for its creation and evaluation.
Caption: Mechanism of action of the Thalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of Thalidomide-Azetidine-TPX PROTAC
This protocol describes a representative synthetic route. Researchers should adapt this based on the specific chemistry of their target protein ligand (TPX-ligand).
Materials:
-
4-aminomethyl-thalidomide
-
1-Boc-azetidine-3-carboxylic acid
-
TPX-ligand with a reactive handle (e.g., a primary amine or carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents (DMF, DCM, TFA)
-
Standard laboratory glassware and purification equipment (HPLC, LC-MS)
Procedure:
-
Synthesis of the Azetidine Linker:
-
Protect the functional groups of the chosen linker precursor. For this example, we will use 1-Boc-azetidine-3-carboxylic acid.
-
-
Coupling of Thalidomide to the Linker:
-
Dissolve 4-aminomethyl-thalidomide (1.0 eq) and 1-Boc-azetidine-3-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by flash chromatography to obtain the Boc-protected Thalidomide-azetidine intermediate.
-
-
Deprotection of the Linker:
-
Dissolve the intermediate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the deprotected Thalidomide-azetidine-amine.
-
-
Coupling of the TPX Ligand:
-
This step will depend on the reactive handle of the TPX-ligand. Assuming the TPX-ligand has a carboxylic acid group:
-
Dissolve the deprotected Thalidomide-azetidine-amine (1.0 eq) and the TPX-ligand-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 12-16 hours.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
-
Protocol 2: Evaluation of PROTAC-mediated Degradation of Target Protein X (TPX) in CHO Cells
Materials:
-
CHO cell line stably expressing the target protein X (TPX).
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
The synthesized Thalidomide-Azetidine-TPX PROTAC.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against TPX and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Seeding:
-
Seed the CHO-TPX cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the PROTAC stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle (DMSO) control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TPX overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the TPX band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of TPX degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Protocol 3: Cytotoxicity Assay
Materials:
-
CHO-TPX cells.
-
96-well plates.
-
Complete cell culture medium.
-
Thalidomide-Azetidine-TPX PROTAC.
-
MTT reagent.
-
Solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed CHO-TPX cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 (concentration that inhibits cell growth by 50%).
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.
Table 1: In Vitro Binding Affinities
| Compound | Target Protein X (TPX) Binding (Kd, nM) | CRBN Binding (Kd, nM) |
| TPX-Ligand | 50 | >10,000 |
| Thalidomide | >10,000 | 200 |
| Thalidomide-Azetidine-TPX PROTAC | 75 | 250 |
Table 2: Cellular Degradation of Target Protein X (TPX) in CHO Cells
| PROTAC Concentration (nM) | % TPX Degradation (at 24h) |
| 0 (Vehicle) | 0 |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 92 (Dmax) |
| 1000 | 88 (Hook effect) |
| DC50 | ~1.5 nM |
Table 3: Cytotoxicity in CHO-TPX Cells
| Compound | IC50 (nM) |
| Thalidomide-Azetidine-TPX PROTAC | >10,000 |
| Staurosporine (Positive Control) | 10 |
Conclusion
This guide provides a comprehensive framework for the rational design, synthesis, and cellular evaluation of a novel Thalidomide-based PROTAC. By following these detailed protocols, researchers can systematically develop and characterize new protein degraders. The successful creation of a potent and selective PROTAC has the potential to open up new avenues for therapeutic intervention and to provide powerful tools for basic research. The modular nature of PROTACs allows for the iterative optimization of each component—the target binder, the E3 ligase ligand, and the linker—to achieve the desired degradation profile and cellular activity.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. labinsights.nl [labinsights.nl]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Decoupling Growth and Protein Production in CHO Cells: A Targeted Approach [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for Thalidomide-Azetidine-CHO PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when optimizing the linker length for Thalidomide-azetidine-CHO Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a this compound PROTAC?
There is no single optimal linker length; it is highly dependent on the specific target protein of interest (POI) and the structural geometry of the ternary complex (POI-PROTAC-E3 ligase).[1] The linker's role is to connect the thalidomide moiety (which binds to the Cereblon (CRBN) E3 ligase) and the azetidine-CHO moiety (which binds to the target protein), enabling the formation of a productive ternary complex for ubiquitination and subsequent degradation.[][3] Generally, linker lengths for PROTACs can range from just a few atoms to over 20.[4] For some targets, a 16-atom linker has been found to be optimal, while for others, shorter or longer linkers may be more effective.[5][6] A systematic evaluation of a series of PROTACs with varying linker lengths is necessary to determine the optimal length for your specific target.[7]
Q2: What are the most common types of linkers used for thalidomide-based PROTACs?
The most common linkers are polyethylene glycol (PEG) and alkyl chains.[][9]
-
PEG Linkers: These are generally more flexible and can improve the solubility of the PROTAC molecule.[]
-
Alkyl Linkers: These are more hydrophobic and rigid, which can sometimes lead to more favorable ternary complex formation.[10]
The choice between a PEG or alkyl linker, as well as its length, will significantly impact the PROTAC's efficacy.[]
Q3: How does linker length affect the degradation efficiency (DC50 and Dmax) of my PROTAC?
Linker length is a critical determinant of a PROTAC's degradation efficiency, which is measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[11]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[12][13]
-
Too long: A linker that is too long might result in a non-productive ternary complex where the lysine residues on the target protein are not accessible for ubiquitination.[12][13] It can also lead to an increase in the "hook effect".[1][3]
The relationship between linker length and degradation is often not linear, and empirical testing is required to find the optimal length that results in the lowest DC50 and highest Dmax.[13]
Troubleshooting Guide
Issue 1: My PROTAC shows good binding to the target protein and CRBN in binary assays, but it does not induce degradation in cells.
This is a common issue that often points to problems with ternary complex formation or cellular permeability.
-
Potential Cause 1: Suboptimal Linker Length or Conformation. The linker may not be positioning the target protein and E3 ligase correctly for ubiquitination.[12]
-
Troubleshooting Step: Synthesize and test a series of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths).[7]
-
-
Potential Cause 2: Poor Cell Permeability. PROTACs are large molecules and may have difficulty crossing the cell membrane.[1]
-
Potential Cause 3: PROTAC Instability. The PROTAC may be unstable in the cell culture medium.
-
Troubleshooting Step: Evaluate the stability of your PROTAC in the cell culture medium over the duration of your experiment.[7]
-
Issue 2: I am observing a "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations.
The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[12]
-
Troubleshooting Step 1: Optimize Linker Design. A well-designed linker can promote positive cooperativity in the ternary complex, making it more stable and potentially mitigating the hook effect.[12]
-
Troubleshooting Step 2: Adjust PROTAC Concentration. The hook effect is concentration-dependent. Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation.
Issue 3: My synthesized PROTAC has poor solubility.
Poor solubility in aqueous buffers and cell culture media is a frequent challenge with PROTACs.[1]
-
Troubleshooting Step 1: Modify the Linker. Incorporating more hydrophilic linkers, such as PEG linkers, can improve solubility.[14]
-
Troubleshooting Step 2: Formulation. For in vitro assays, using a small amount of a co-solvent like DMSO is common. However, ensure the final DMSO concentration is not toxic to the cells (typically below 0.5%).[1]
-
Troubleshooting Step 3: Structural Modification. If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target-binding moiety.[1]
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy (Example Data for BRD4 Degraders)
This table summarizes findings from studies on thalidomide-based PROTACs targeting the BRD4 protein, illustrating the impact of PEG linker length on degradation potency.
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| PROTAC A | 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[11] |
| PROTAC B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly decrease degradation potency.[11] |
| PROTAC C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[11] |
| PROTAC D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[11] |
Note: This data is synthesized from multiple research articles and is intended to show general trends. Direct comparisons across different studies can be challenging due to variations in experimental conditions.[11]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein after treatment with a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC and a vehicle control for the desired time.[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane with blocking buffer.[1]
-
Incubate with the primary antibody against the target protein.[1]
-
Wash and incubate with the HRP-conjugated secondary antibody.[1]
-
Develop the blot using a chemiluminescent substrate and image.[1]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax.[7]
-
Protocol 2: Ternary Complex Formation Assay (e.g., NanoBRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[14]
Materials:
-
Cell line co-expressing the target protein fused to a NanoLuc luciferase and CRBN fused to a fluorescent acceptor (e.g., HaloTag).[14]
-
PROTAC of interest
-
NanoBRET Nano-Glo Substrate and HaloTag NanoBRET 618 Ligand[14]
Procedure:
-
Seed the engineered cells in a white 96-well plate.
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.[14]
-
Treat the cells with a serial dilution of the PROTAC.[14]
-
Add the NanoBRET Nano-Glo Substrate.[14]
-
Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader.[14]
Visualizations
Caption: General mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for PROTACs with no observed degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 9. Linker Design and Optimization protocol v1 [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
How to reduce off-target effects of Thalidomide-azetidine-CHO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-azetidine-CHO. The information provided is intended to help reduce and manage potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic ligand-linker conjugate designed for use in Proteolysis Targeting Chimera (PROTAC) technology.[1][2] It incorporates the thalidomide core, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The azetidine-CHO (azetidine-aldehyde) portion serves as a linker with a reactive aldehyde group for conjugation to a target protein ligand. By recruiting CRBN to a specific protein of interest (POI), the resulting PROTAC molecule induces the ubiquitination and subsequent proteasomal degradation of the POI.
Q2: What are the known on-target and off-target effects of thalidomide and its analogs?
The primary on-target effect of thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) is the CRBN-mediated degradation of specific "neosubstrates."[3] For example, the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma activity of these compounds.[3]
However, thalidomide is also known for significant off-target effects, most notably teratogenicity (birth defects).[4] This has been linked to the degradation of other proteins, particularly SALL4, a transcription factor crucial for embryonic development.[5] Other off-target effects can include peripheral neuropathy, sedation, and deep vein thrombosis.[6] Pomalidomide-based PROTACs have also been shown to sometimes degrade zinc-finger (ZF) proteins.[7]
Q3: How might the azetidine-CHO linker influence the off-target effects of a thalidomide-based PROTAC?
The linker in a PROTAC molecule is a critical determinant of its efficacy and selectivity. While specific data on the azetidine-CHO linker is limited, general principles suggest it can influence off-target effects in several ways:
-
Conformational Rigidity: Azetidine rings are known to introduce conformational rigidity into molecules.[8] This can influence the spatial orientation of the thalidomide and the target protein ligand, potentially favoring the formation of a productive ternary complex (Target-PROTAC-CRBN) for the intended target while disfavoring off-target complexes.
-
Linker Length and Composition: The length and chemical properties of the linker dictate the geometry of the ternary complex.[9] An improperly designed linker can lead to steric hindrance or an unproductive orientation, potentially increasing off-target degradation.[9]
-
Physicochemical Properties: The linker affects the overall physicochemical properties of the PROTAC, such as solubility and cell permeability, which can impact its effective concentration and potential for off-target engagement.[9]
Troubleshooting Guide
Problem 1: High degree of off-target protein degradation observed in proteomic analysis.
| Possible Cause | Suggested Solution |
| Concentration of this compound based PROTAC is too high. | Perform a dose-response study to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[10] |
| The specific cell line being used is particularly sensitive to off-target effects. | If possible, test the compound in multiple cell lines to identify one with a better on-target to off-target profile.[10] |
| Sub-optimal experimental conditions. | Optimize incubation time; shorter incubation times may be sufficient to observe on-target effects with fewer off-target consequences.[10] |
| Inefficient ternary complex formation for the on-target protein. | Consider redesigning the linker to optimize the geometry of the ternary complex for the intended target.[9] |
Problem 2: Inconsistent or unexpected phenotypic results.
| Possible Cause | Suggested Solution |
| Off-target effects are confounding the experimental outcome. | Use target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is binding to the intended target in cells.[11][12][13][14] |
| The observed phenotype is a result of the degradation of an unknown protein. | Perform rescue experiments by overexpressing a degradation-resistant mutant of the intended target protein to see if the phenotype is reversed.[10] |
| Variability in experimental setup. | Standardize cell culture conditions, including cell passage number, confluency, and health, as these can affect the ubiquitin-proteasome system.[15] |
Experimental Protocols
Protocol 1: Quantitative Proteomic Analysis of Protein Degradation
This protocol outlines a general workflow for identifying and quantifying on- and off-target protein degradation induced by a this compound based PROTAC using mass spectrometry.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance upon treatment.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to assess the engagement of a this compound based PROTAC with its intended target protein in intact cells.
-
Cell Treatment:
-
Treat cells with the PROTAC at the desired concentration or vehicle control for a specific time.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control (room temperature).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection:
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of a this compound based PROTAC. In a real experiment, data would be generated for thousands of proteins.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein A | TPA | -2.5 | 0.001 | No (On-Target) |
| Protein B | GENEB | -0.2 | 0.65 | No |
| SALL4 | SALL4 | -1.8 | 0.005 | Yes |
| IKZF1 | IKZF1 | -2.1 | 0.002 | Yes (Known IMiD neosubstrate) |
| Protein C | GENEC | 0.1 | 0.82 | No |
| ZFP91 | ZFP91 | -1.5 | 0.01 | Yes (Known IMiD neosubstrate) |
Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.
Visualizations
Caption: Mechanism of action of a this compound based PROTAC.
Caption: Troubleshooting workflow for high off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Improving the cell permeability of Thalidomide-azetidine-CHO based degraders
Technical Support Center: Thalidomide-Based Degraders
Welcome to the technical support center for researchers developing Thalidomide-azetidine based degraders. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to cell permeability and efficacy.
Frequently Asked Questions (FAQs)
Q1: My Thalidomide-based degrader shows potent biochemical binding but weak activity in cellular degradation assays. What is the likely cause?
A1: A significant drop-off in potency between biochemical and cellular assays often points to poor cell permeability.[1] Proteolysis Targeting Chimeras (PROTACs) are large molecules, often with high molecular weight (MW > 700 Da) and polar surface area (PSA), which places them "beyond the Rule of Five" (bRo5) and can hinder their ability to cross the cell membrane.[2][3][4] Other contributing factors could include active efflux from the cell by transporters or poor metabolic stability.[5][6]
Q2: What are the key physicochemical properties I should optimize to improve the permeability of my degrader?
A2: Key properties to monitor and optimize include:
-
Molecular Weight (MW): While inherently high for PROTACs, minimizing MW where possible is beneficial.[3]
-
Topological Polar Surface Area (TPSA): Reducing TPSA is crucial. This can be achieved by masking polar groups or promoting intramolecular hydrogen bonding.[3][7]
-
Lipophilicity (logP/logD): A balance is required. While increased lipophilicity can improve membrane transit, excessively high logP can lead to poor solubility and non-specific binding.[3][8]
-
Hydrogen Bond Donors (HBDs): Reducing the number of HBDs, for instance by replacing an amide bond with an ester, can improve permeability.[3][9]
-
Rotatable Bonds: A high number of rotatable bonds can be entropically unfavorable for membrane crossing. Introducing some rigidity into the linker, such as with an azetidine ring, can be advantageous.[10][11]
Q3: How does the azetidine ring in my linker affect cell permeability?
A3: Incorporating a rigid cyclic moiety like an azetidine or piperazine ring into the linker can be a beneficial strategy.[3][10] Such rigid linkers reduce the number of rotatable bonds and can help pre-organize the degrader into a conformation more favorable for cell permeability and ternary complex formation.[10] This structural constraint can also improve metabolic stability and solubility.[3][12]
Q4: What is the "chameleonic effect" and how can I design my degrader to exhibit it?
A4: The "chameleonic effect" describes the ability of a PROTAC to adopt different conformations depending on its environment.[2][13] In a polar, aqueous environment (like the extracellular space), it exposes its polar groups to maintain solubility. In a nonpolar, lipid environment (like the cell membrane), it can fold to shield its polar surface area, forming intramolecular hydrogen bonds, which facilitates passage across the membrane.[12][14] Using flexible linkers, like PEG linkers, can encourage this conformational flexibility.[13][14]
Q5: When should I consider implementing a prodrug strategy?
A5: A prodrug strategy is useful when your active degrader has poor permeability due to exposed polar functional groups like carboxylic acids or amines.[15] By masking these groups with lipophilic, cleavable moieties (e.g., esters), you can increase membrane transit.[2][3] Once inside the cell, endogenous enzymes cleave the masking group to release the active PROTAC.[12][15] This approach can significantly improve oral bioavailability but may also increase the molecule's molecular weight.[12]
Troubleshooting Guide: Low Cellular Permeability
This guide provides a structured approach to diagnosing and solving issues related to poor cell permeability of your Thalidomide-azetidine degraders.
| Symptom / Observation | Potential Cause | Recommended Action & Next Steps |
| High biochemical affinity, but low cellular degradation (High DC50 in cells) | Poor Passive Permeability | 1. Assess Physicochemical Properties: Calculate MW, TPSA, logP, and HBD count. 2. Run a PAMPA Assay: This provides a quick, cell-free measure of passive diffusion.[16] A low Papp value confirms poor passive permeability. 3. Modify Linker: Synthesize analogs with different linker lengths or compositions (e.g., replace a PEG unit with a phenyl ring) to reduce polarity.[17] |
| Low apparent permeability in Caco-2 assay (A→B), but high reverse permeability (B→A) | Active Efflux | 1. Calculate Efflux Ratio: A ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests the degrader is a substrate for efflux pumps like P-glycoprotein (P-gp).[5] 2. Co-dose with Inhibitors: Repeat the Caco-2 assay with known efflux pump inhibitors to confirm. 3. Structural Modification: Introduce minor structural changes, such as adding a methyl group, which can disrupt recognition by efflux transporters.[7] Rigidifying the linker may also help.[7] |
| Low recovery (<70%) in both PAMPA and Caco-2 assays | Poor Solubility or High Non-specific Binding | 1. Measure Aqueous Solubility: Determine the kinetic solubility in assay buffer. 2. Modify Assay Conditions: For Caco-2 assays, add a low concentration of Bovine Serum Albumin (BSA, e.g., 0.25-1%) to the basolateral compartment to improve recovery by reducing non-specific binding to plastic.[6][18] 3. Re-evaluate Formulation: Consider using formulation strategies like amorphous solid dispersions for in vivo studies.[4] |
| Permeability is moderate, but cellular activity is still low | Poor Ternary Complex Formation or Low Intracellular Target Engagement | 1. Assess Target Engagement: Use a live-cell assay like NanoBRET to measure intracellular target engagement, which accounts for both permeability and binding affinity in a cellular context.[19] 2. Evaluate Ternary Complex: Use biophysical methods (e.g., SPR, ITC) to confirm the formation and stability of the POI-PROTAC-CRBN complex. The linker plays a critical role here.[10] |
Illustrative Permeability Data Comparison
The following table summarizes trends observed when modifying PROTAC structures to improve permeability. Actual results will vary based on the specific warhead and E3 ligand.
| PROTAC Modification Strategy | Typical Papp (A→B) in Caco-2 (10⁻⁶ cm/s) | Typical Efflux Ratio | Rationale & Expected Outcome |
| Baseline (e.g., PEG8 Linker) | Low (< 1.0) | Variable | PEG linkers enhance solubility but can lead to low passive permeability.[5][15] |
| Replace Amide with Ester in Linker | Moderate (e.g., 0.6) | Unchanged | Reduces HBD count and PSA, improving passive diffusion.[8] |
| Replace PEG with Alkyl/Phenyl Ring | Improved (e.g., > 1.0) | Potentially Reduced | Increases lipophilicity and rigidity, which can improve permeability and reduce efflux.[12][17] |
| Introduce Intramolecular H-Bond | Improved | Unchanged | Promotes a folded, "chameleonic" conformation that shields polar groups, enhancing membrane transit.[12] |
| Prodrug (e.g., Ester mask on acid) | High (parent drug) | Unchanged | Increases lipophilicity for better absorption; active PROTAC is released intracellularly.[2][3] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is a high-throughput method for early-stage screening.[16]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., Corning Costar)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (10 mM in DMSO) and control compounds (high/low permeability)
Methodology:
-
Prepare Donor Plate: Add 150 µL of PBS to each well of a 96-well plate. Add 1.5 µL of your 10 mM test compound stock to achieve a final concentration of 100 µM.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the filter plate. Avoid touching the membrane with the pipette tip.
-
Assemble the PAMPA "Sandwich": Add 300 µL of PBS to each well of the acceptor plate. Carefully place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient: Papp = [-Vd * Va / ((Vd + Va) * Area * Time)] * ln(1 - [Acceptor] / [Equilibrium]) Where Vd and Va are volumes of donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time in seconds.
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It assesses both passive diffusion and active transport.[16][20]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Transport buffer (HBSS, pH 7.4 for apical, pH 6.5 for basolateral to mimic pH gradient)
-
Lucifer Yellow solution (for monolayer integrity check)
-
Test compounds and controls
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture for 18-21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. Values >250 Ω·cm² are generally acceptable. Additionally, perform a Lucifer Yellow rejection test; <2% leakage indicates a tight monolayer.
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed transport buffer. Pre-incubate the plates with transport buffer for 30 minutes at 37°C.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Remove the buffer. Add the test compound solution to the apical (donor) compartment.
-
Add fresh buffer to the basolateral (acceptor) compartment.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
Take samples from both compartments at the end of the incubation.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Perform the reverse experiment by adding the test compound to the basolateral compartment and sampling from the apical compartment to assess active efflux.
-
-
Sample Analysis: Quantify compound concentration in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate Papp as in the PAMPA protocol. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts in PROTAC development and troubleshooting.
References
- 1. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. enamine.net [enamine.net]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 20. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues with Thalidomide-azetidine-CHO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues during experiments with Thalidomide-azetidine-CHO.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound refers to a derivative of thalidomide that incorporates an azetidine ring. The "CHO" designation indicates its use in experimental systems involving Chinese Hamster Ovary (CHO) cells. Thalidomide and its analogs are known for their immunomodulatory and anti-cancer properties, which are primarily mediated through their interaction with the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[1][2][3] This interaction alters the substrate specificity of the complex, leading to the degradation of specific proteins.[1]
Q2: What are the known solubility characteristics of thalidomide and its analogs?
A2: Thalidomide itself has poor aqueous solubility.[2][4][5] Chemical modifications, such as N-alkylation, can alter its physicochemical properties. For instance, methylation of the thalidomide molecule has been shown to increase aqueous solubility by about six-fold.[6][7] However, as the alkyl chain length increases, the aqueous solubility tends to decrease exponentially.[6][7] The introduction of an azetidine ring in this compound may influence its solubility, and it is crucial to determine this experimentally.
Q3: What are the primary challenges when working with poorly soluble compounds like this compound in CHO cell cultures?
A3: The main challenges include:
-
Low Bioavailability: Poor solubility can lead to low effective concentrations of the compound in the cell culture medium, resulting in inconsistent or inaccurate experimental results.[8][9]
-
Precipitation: The compound may precipitate out of the solution, especially when aqueous-based cell culture media is added to a stock solution prepared in an organic solvent. This can lead to inaccurate dosing and potential cytotoxicity from the precipitate.
-
Inaccurate Quantification: It can be challenging to accurately determine the actual concentration of the dissolved compound.
Troubleshooting Guide: Solubility Issues
If you are encountering solubility problems with this compound, consider the following troubleshooting steps.
Initial Solubility Assessment
The first step is to systematically assess the solubility of this compound in various solvents.
Experimental Protocol: Solubility Testing
-
Solvent Selection: Prepare a panel of common laboratory solvents (e.g., DMSO, ethanol, methanol, DMF) and aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0).
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into separate vials for each solvent.
-
Solubilization: Add a small, precise volume of each solvent to the vials to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Observation: Vortex each vial for 1-2 minutes and visually inspect for any undissolved particles.
-
Sonication: If particles remain, sonicate the vials for 10-15 minutes.
-
Equilibration: Allow the solutions to equilibrate at room temperature for at least one hour and re-examine.
-
Serial Dilution: For solvents in which the compound dissolves, perform serial dilutions to determine the approximate solubility range.
Strategies for Enhancing Solubility
Based on the initial assessment, you can employ several strategies to improve the solubility of this compound for your experiments.
Table 1: Summary of Solubility Enhancement Techniques
| Technique | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous buffer. | Simple to implement; can dissolve high concentrations of the compound.[10] | The organic solvent may have cytotoxic effects on CHO cells at higher concentrations. |
| pH Adjustment | Modifying the pH of the solvent to ionize the compound, which can increase its solubility.[10][11] | Effective for ionizable compounds. | May not be suitable for all compounds; pH changes can affect cell viability and compound stability. |
| Excipients | Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[4][10] | Can significantly increase solubility and stability.[4] | May alter the bioavailability and activity of the compound. |
| Solid Dispersions | Dispersing the compound in a solid carrier matrix to improve its dissolution rate.[5][12] | Can enhance both solubility and dissolution.[12] | Requires more complex formulation development. |
Experimental Protocol: Preparation of a Co-solvent Stock Solution
-
Primary Stock Preparation: Dissolve this compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 50 mM). Ensure complete dissolution.
-
Intermediate Dilution: Prepare an intermediate dilution of the primary stock in your cell culture medium (e.g., DMEM or Ham's F12K)[13] supplemented with 10% FBS. It is crucial to add the DMSO stock to the medium dropwise while vortexing to avoid precipitation.
-
Final Working Concentration: Further dilute the intermediate solution in the cell culture medium to achieve the final desired working concentration. The final concentration of DMSO should ideally be below 0.5% to minimize cytotoxicity to CHO cells.
Troubleshooting in CHO Cell Culture
Even with a seemingly soluble stock solution, issues can arise when the compound is introduced to the CHO cell culture environment.
Table 2: Troubleshooting Common Issues in CHO Cell Culture Experiments
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the culture medium after adding the compound. | The compound's solubility limit in the aqueous medium has been exceeded. | Decrease the final concentration of the compound. Increase the percentage of serum in the medium (if possible) as it can help solubilize some compounds. Prepare fresh dilutions immediately before use. |
| Inconsistent experimental results or lack of dose-response. | The compound is not fully dissolved or is degrading in the medium. | Visually inspect the stock solution for any precipitate before each use. Prepare fresh stock solutions regularly. Assess the stability of the compound in the culture medium over the course of the experiment. |
| CHO cell toxicity observed even at low compound concentrations. | The solvent (e.g., DMSO) concentration is too high. The compound itself is cytotoxic. | Ensure the final solvent concentration is non-toxic to your CHO cells (typically <0.5% for DMSO). Perform a vehicle control experiment to assess solvent toxicity. Determine the IC50 of the compound to understand its cytotoxic profile. |
CHO Cell Culture and Subculture Protocol
-
Culture Medium: Use Ham's F12K or DMEM supplemented with 10% Fetal Bovine Serum (FBS).[13]
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5-8% CO2.[13][14]
-
Subculture: When cells reach 80-90% confluency, wash with PBS and detach using a solution of 0.25% Trypsin-EDTA.[13] Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in a fresh medium for plating.
Visual Guides
Signaling Pathway of Thalidomide Analogs
The following diagram illustrates the general mechanism of action for thalidomide and its derivatives.
Caption: Mechanism of action for Thalidomide analogs.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical approach to addressing solubility challenges.
Caption: A workflow for troubleshooting solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. CHO Cell Culture [cho-cell-transfection.com]
- 14. adl.usm.my [adl.usm.my]
Technical Support Center: Overcoming Resistance to Thalidomide-Azetidine-CHO Induced Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving targeted protein degradation with molecules synthesized using Thalidomide-azetidine-CHO.
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based cereblon (CRBN) ligand and a linker, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] These PROTACs are designed to induce the degradation of a target protein by bringing it into proximity with the CRBN E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: My PROTAC synthesized with this compound is not inducing degradation of my target protein. What are the initial troubleshooting steps?
A1: When a lack of degradation is observed, a systematic approach to troubleshooting is recommended. The initial checkpoints can be categorized into three main areas: the integrity of the PROTAC, the biological context of the experiment, and the formation of the ternary complex.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Purity and Structure: Verify the chemical structure and purity (>95%) of your synthesized PROTAC using methods like LC-MS and NMR.
-
Solubility and Stability: Poor aqueous solubility is a common issue with PROTACs due to their high molecular weight and lipophilicity. Ensure your PROTAC is fully dissolved in the vehicle (e.g., DMSO) and does not precipitate in the cell culture media. Degradation of the compound during storage or in the experimental medium can also be a factor.
-
-
Assess the Biological System:
-
CRBN Expression: Thalidomide-based PROTACs require the E3 ligase Cereblon (CRBN) to function. Confirm that your cell line expresses sufficient levels of CRBN at the protein level via Western Blot or at the mRNA level by qPCR. Low CRBN expression is a common cause of failure for thalidomide-based degraders.[2]
-
Target Protein Expression: Ensure that your target protein is expressed in the chosen cell line at a detectable level.
-
-
Evaluate Ternary Complex Formation:
-
Target Engagement: Confirm that your PROTAC can bind to both the target protein and CRBN. Cellular Thermal Shift Assay (CETSA) is a valuable technique to verify target engagement in a cellular context.
-
"Hook Effect": At high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency. It is crucial to test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to rule out the "hook effect".
-
Q2: My cells were initially sensitive to the degrader, but have now developed resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to thalidomide-based degraders can arise from several factors, primarily involving genetic alterations or changes in protein expression.
Common Mechanisms of Acquired Resistance:
-
Mutations in the Target Protein: Alterations in the amino acid sequence of the target protein can disrupt the binding of the PROTAC, thereby preventing the formation of the ternary complex.
-
Downregulation or Mutation of CRBN: Reduced expression of CRBN or mutations in its thalidomide-binding domain can render cells resistant to the effects of the degrader.[2]
-
Changes in the Ubiquitin-Proteasome System (UPS): Alterations in the expression or function of other components of the UPS, such as ubiquitin-activating enzymes, ubiquitin-conjugating enzymes, or proteasome subunits, can impair the degradation process.
-
Increased Target Protein Synthesis: If the rate of synthesis of the target protein is significantly increased, it may overwhelm the degradation machinery, leading to a net accumulation of the protein despite the presence of the degrader.
Q3: How does the azetidine linker in my PROTAC, synthesized from this compound, influence its activity and potential for resistance?
A3: The linker component of a PROTAC, in this case featuring an azetidine moiety, plays a critical role in its efficacy and can influence resistance. The length, rigidity, and composition of the linker determine the geometry and stability of the ternary complex.
-
Optimal Ternary Complex Formation: The azetidine linker contributes to the overall conformation of the PROTAC. An optimal linker length and composition are necessary to correctly orient the target protein and CRBN for efficient ubiquitination.
-
Cell Permeability: The physicochemical properties of the linker, including the presence of the azetidine ring, can affect the PROTAC's ability to cross the cell membrane. Poor cell permeability will result in reduced intracellular concentrations and diminished degradation activity.
-
Resistance: While not directly conferring resistance, a suboptimal linker can lead to a less stable ternary complex, making the system more susceptible to other resistance mechanisms, such as even minor changes in protein expression levels.
Troubleshooting Guides
Problem 1: No or Low Target Protein Degradation Observed
| Possible Cause | Recommended Action |
| Poor PROTAC Integrity/Purity | Verify the chemical structure, purity, and stability of your synthesized PROTAC using LC-MS and NMR. Ensure proper storage conditions. |
| Low CRBN Expression | Confirm CRBN protein levels in your cell line by Western Blot. If low, consider using a different cell line with higher CRBN expression or overexpressing CRBN. |
| Inefficient Ternary Complex Formation | Perform a co-immunoprecipitation (Co-IP) experiment to verify the formation of the Target-PROTAC-CRBN complex. |
| "Hook Effect" | Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation window. |
| Poor Cell Permeability | Assess target engagement in intact cells using a Cellular Thermal Shift Assay (CETSA). |
| Rapid Target Protein Synthesis | Treat cells with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) alongside your PROTAC to assess if rapid synthesis is masking degradation. Note that this can have confounding effects. |
Problem 2: Acquired Resistance to the Degrader
| Possible Cause | Recommended Action |
| Target Protein Mutation | Sequence the target protein gene from resistant cells to identify potential mutations in the PROTAC binding site. |
| CRBN Downregulation or Mutation | Quantify CRBN expression in resistant cells by Western Blot and sequence the CRBN gene to check for mutations. |
| Alterations in UPS Components | Use proteomic approaches to compare the expression levels of UPS components between sensitive and resistant cells. |
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data for a hypothetical PROTAC synthesized using this compound. This data is for representative purposes only and actual results will vary depending on the target protein and experimental conditions.
Table 1: Dose-Response of Target Protein Degradation
| PROTAC Concentration | % Degradation (Dmax) | DC50 (nM) |
| 1 nM | 25% | \multirow{5}{*}{15} |
| 10 nM | 60% | |
| 100 nM | 95% | |
| 1 µM | 80% (Hook Effect) | |
| 10 µM | 50% (Hook Effect) |
Table 2: Time-Course of Target Protein Degradation at Optimal Concentration (100 nM)
| Time (hours) | % Degradation |
| 2 | 30% |
| 4 | 75% |
| 8 | 90% |
| 16 | 95% |
| 24 | 92% |
Experimental Protocols
Protocol 1: Western Blot for Target Protein and CRBN Expression
-
Cell Lysis:
-
Culture and treat cells with the PROTAC or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the target protein and CRBN, along with a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the target protein and CRBN signals to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 2-4 hours to stabilize the ternary complex.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the target protein or a tag (if applicable) overnight.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western Blot for the presence of the target protein, CRBN, and other components of the E3 ligase complex.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Heating:
-
Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C).
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble (non-denatured) protein fraction from the precipitated proteins.
-
-
Analysis:
-
Analyze the soluble fraction by Western Blot or other methods (e.g., ELISA, mass spectrometry) to quantify the amount of the target protein remaining at each temperature.
-
A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Troubleshooting workflow for lack of protein degradation.
References
Technical Support Center: Optimizing Thalidomide-Azetidine Treatment in CHO Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Thalidomide-azetidine treatment in Chinese Hamster Ovary (CHO) cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Thalidomide-azetidine?
Thalidomide-azetidine is a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It functions as a molecular glue, recruiting specific proteins (neosubstrates) to the CRL4-CRBN complex for ubiquitination and subsequent proteasomal degradation.[3] This technology is often utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3]
Q2: What is a typical starting concentration range and incubation time for small molecule treatments in CHO cells?
A definitive starting point is cell line and compound-specific. However, for initial experiments, it is advisable to perform a dose-response curve with a wide range of concentrations, often starting from nanomolar to micromolar ranges. Incubation times can vary from a few hours to several days (e.g., 24, 48, 72 hours) to assess both efficacy and cytotoxicity.[4][5]
Q3: How can I determine the optimal, non-toxic incubation time and concentration for my experiment?
The optimal conditions should be determined empirically for your specific CHO cell line and experimental goals. A two-step approach is recommended:
-
Dose-Response Experiment: Treat CHO cells with a range of Thalidomide-azetidine concentrations for a fixed, intermediate time point (e.g., 24 or 48 hours). Assess cell viability using methods like MTT or trypan blue exclusion to determine the concentration range that is non-toxic.
-
Time-Course Experiment: Using a non-toxic concentration determined from the dose-response study, treat the cells and monitor the desired effect (e.g., degradation of the target protein) and cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours). This will help identify the shortest incubation time required to achieve the desired biological effect without significant toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death observed after treatment. | Concentration is too high: Exceeding the therapeutic window can lead to off-target effects and cytotoxicity.[4] | Perform a dose-response experiment to identify the optimal, non-toxic concentration. Start with a broad range of concentrations.[4] |
| Prolonged incubation time: Continuous exposure can disrupt normal cellular processes.[4] | Conduct a time-course experiment to determine the minimum time required for the desired effect.[4] | |
| Solvent toxicity: The solvent (e.g., DMSO) used to dissolve the compound can be toxic at higher concentrations.[4] | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your CHO cell line (typically <0.1-0.5% for DMSO). Run a solvent-only control.[4] | |
| Inconsistent results between experiments. | Inhibitor instability: The compound may degrade in the cell culture medium over time.[5] | For long-term experiments, consider refreshing the media with a fresh solution of the compound at regular intervals.[5] |
| Variability in cell health and density: Inconsistent cell culture conditions can affect the experimental outcome. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. | |
| Errors in compound dilution: Inaccurate pipetting can lead to variability in the final concentration. | Prepare fresh dilutions for each experiment and use calibrated pipettes. | |
| No observable effect of the treatment. | Concentration is too low: The concentration may be insufficient to induce the desired biological response. | Increase the concentration of Thalidomide-azetidine based on the results of a dose-response experiment.[4] |
| Poor cell permeability: The compound may not be effectively entering the cells. | While Thalidomide is generally cell-permeable, derivatives may have different properties. Consult manufacturer's data if available. | |
| Incorrect timing of treatment: The desired effect may occur at a different time point than what was measured. | Perform a time-course experiment to assess the effect at various time points. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration of Thalidomide-Azetidine using a Dose-Response Assay
-
Cell Seeding: Seed CHO cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Thalidomide-azetidine in an appropriate solvent (e.g., DMSO). From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Thalidomide-azetidine. Include a vehicle-only control (medium with the same final concentration of the solvent).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT assay.
-
Data Analysis: Plot cell viability against the logarithm of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) and the optimal non-toxic concentration range.
Protocol 2: Optimizing Incubation Time using a Time-Course Experiment
-
Cell Seeding: Seed CHO cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat the cells with a predetermined optimal, non-toxic concentration of Thalidomide-azetidine (identified in Protocol 1).
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Endpoint Analysis: Analyze the cells for the desired biological effect. For a PROTAC, this would typically involve cell lysis followed by Western blotting or mass spectrometry to quantify the degradation of the target protein.
-
Data Analysis: Plot the level of the target protein against time to determine the optimal incubation period that results in maximal degradation.
Data Presentation
Table 1: General CHO Cell Culture Parameters
| Parameter | Recommended Condition | Notes |
| Temperature | 37°C | Lowering the temperature (e.g., to 30-33°C) can sometimes be used to slow cell growth and increase protein production, but may need to be optimized.[6][7] |
| CO₂ | 5% | |
| Culture Medium | Varies by CHO sub-clone (e.g., DMEM, F-12) | Often supplemented with fetal bovine serum (FBS) unless adapted to serum-free media.[8] |
| Seeding Density | Varies | Should be optimized to ensure cells are in logarithmic growth phase during the experiment. |
Table 2: Example of a Dose-Response Experiment Layout
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.01 | 98.5 | ± 4.8 |
| 0.1 | 95.2 | ± 5.5 |
| 1 | 88.7 | ± 6.1 |
| 10 | 65.4 | ± 7.3 |
| 100 | 20.1 | ± 4.9 |
Visualizations
Caption: Workflow for optimizing Thalidomide-azetidine incubation time.
Caption: Thalidomide-azetidine's mechanism via the CRL4-CRBN complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Researchers develop new tools to optimize CHO cell lines for making biologic drugs | Shu Chien - Gene Lay Department of Bioengineering [bioengineering.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. What Are CHO Cells? The Unsung Heroes of Biologic Drug Production [synapse.patsnap.com]
Technical Support Center: Controlling for Non-Specific Binding of Thalidomide-azetidine-CHO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-azetidine-CHO. The following information is designed to help you control for non-specific binding and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). The thalidomide moiety binds to CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).[1][2] This binding event allows the PROTAC to recruit the E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3]
Q2: Why is controlling for non-specific binding important when using this compound?
Controlling for non-specific binding is critical to ensure that the observed effects are a direct result of the intended target engagement and not due to off-target interactions. Non-specific binding can lead to false-positive results, misinterpretation of data, and the pursuit of incorrect biological hypotheses.
Q3: What are the common causes of non-specific binding in experiments with small molecule probes like this compound?
Non-specific binding can arise from several factors, including:
-
Hydrophobic interactions: The molecule may non-specifically associate with hydrophobic regions of proteins or cellular structures.
-
Ionic interactions: Charged moieties on the molecule can interact with oppositely charged residues on proteins.
-
High compound concentration: Using concentrations significantly above the binding affinity (Kd) can lead to low-affinity, non-specific interactions.
-
Suboptimal experimental conditions: Inappropriate buffer composition (pH, salt concentration), insufficient washing, or the absence of blocking agents can all contribute to non-specific binding.
Troubleshooting Guides
Issue 1: High background in pull-down or affinity purification experiments.
Symptoms:
-
Many proteins are identified by mass spectrometry that are known to be common contaminants (e.g., cytoskeletal proteins, heat shock proteins).
-
The target protein is not significantly enriched compared to the negative control.
-
High signal in the negative control lane on a Western blot.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Lysis and Wash Buffers | Optimize buffer components to minimize non-specific interactions. See Table 1 for recommended buffer compositions. |
| Insufficient Blocking | Pre-clear the lysate with control beads and include blocking agents like BSA in your buffers. |
| Compound Concentration Too High | Perform a dose-response experiment to determine the optimal concentration that maximizes specific binding while minimizing non-specific interactions. |
| Inadequate Washing | Increase the number and/or duration of wash steps. Consider using a more stringent wash buffer. |
Table 1: Recommended Buffer Compositions for Pull-Down Assays
| Buffer Component | Lysis Buffer | Wash Buffer (Low Stringency) | Wash Buffer (High Stringency) | Elution Buffer |
| Tris-HCl (pH 7.4) | 50 mM | 50 mM | 50 mM | 50 mM |
| NaCl | 150 mM | 150 mM | 300-500 mM | 150 mM |
| EDTA | 1 mM | 1 mM | 1 mM | - |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.5 - 1.0% | 0.1 - 0.5% | 0.5 - 1.0% | - |
| Glycerol | 10% | 10% | 10% | - |
| Protease Inhibitor Cocktail | 1X | 1X | 1X | - |
| Elution Agent | - | - | - | 2X Laemmli buffer or 0.1 M Glycine-HCl, pH 2.5-3.0 |
Issue 2: Difficulty confirming specific binding of this compound to CRBN.
Symptoms:
-
Similar results are obtained with the active compound and the negative control.
-
Inability to demonstrate a dose-dependent effect on target degradation or downstream signaling.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Negative Control | Use appropriate negative controls to demonstrate specificity. See Q4 in the FAQs for recommended controls. |
| Incorrect Concentration Range | Determine the optimal working concentration of this compound by performing a dose-response curve and measuring target degradation via Western blot to determine the DC50 and Dmax.[4][5][6] |
| Cellular Context | Ensure that the cell line used expresses sufficient levels of CRBN. |
Experimental Protocols
Protocol 1: Pull-Down Assay to Identify Cellular Binding Partners
This protocol describes the use of this compound immobilized on beads to enrich for binding partners from a cell lysate.
1. Immobilization of this compound on Amine-Reactive Beads:
The aldehyde group on this compound can be coupled to amine-functionalized beads via reductive amination.[7][8][9]
-
Materials: Amine-functionalized magnetic beads, this compound, coupling buffer (e.g., 100 mM MES, pH 6.0), sodium cyanoborohydride (NaCNBH₃).
-
Procedure:
-
Wash the amine-functionalized beads with coupling buffer.
-
Resuspend the beads in coupling buffer containing this compound.
-
Add NaCNBH₃ and incubate with gentle rotation for 2-4 hours at room temperature.
-
Wash the beads extensively to remove unreacted compound and byproducts.
-
Quench any remaining reactive sites with a suitable blocking agent (e.g., Tris or ethanolamine).
-
2. Pull-Down Assay:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (see Table 1 ) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Binding:
-
Incubate the clarified cell lysate with the this compound-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (see Table 1 ).
-
-
Elution:
-
Elute bound proteins by resuspending the beads in elution buffer (e.g., 2X Laemmli buffer for Western blot analysis or a compatible buffer for mass spectrometry).
-
Boil the samples for 5-10 minutes if using Laemmli buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.
-
Protocol 2: Determining Optimal Concentration (DC50 and Dmax) for Cellular Assays
This protocol outlines how to determine the effective concentration range for this compound in a cellular context.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Western Blot Analysis:
-
Harvest and lyse the cells.
-
Quantify total protein concentration.
-
Perform SDS-PAGE and Western blotting using an antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized target protein levels against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[6][10][11]
-
Mandatory Visualizations
Quantitative Data Summary
Table 2: Binding Affinities of Thalidomide and Analogs to CRBN
| Compound | Binding Affinity (Kd or IC50) | Notes |
| (S)-Thalidomide | ~250 nM | The (S)-enantiomer has a ~10-fold stronger binding affinity to CRBN than the (R)-enantiomer.[4][12] |
| (R)-Thalidomide | Weak binder | Suitable as a negative control.[12] |
| Lenalidomide | ~178 nM | Higher affinity for CRBN than thalidomide. |
| Pomalidomide | ~157 nM | Higher affinity for CRBN than thalidomide. |
Table 3: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC Target | DC50 | Dmax | Cell Line |
| IDO1 | 2.84 µM | 93% | HeLa[3] |
| BRD4 (ARV-825) | 1.8 nM | >95% | Jurkat |
| HDAC1 | 0.91 µM | >80% | HCT116[6] |
| HDAC3 | 0.64 µM | >90% | HCT116[6] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC, target protein, and cell line used. The values in this table are for illustrative purposes.
Additional FAQs
Q4: What are the best negative controls for my experiments with this compound?
Effective negative controls are essential for demonstrating the specificity of your results. Here are some recommended controls:
-
(R)-Thalidomide Analog: The (R)-enantiomer of thalidomide exhibits significantly weaker binding to CRBN.[12] Synthesizing the (R)-enantiomer of your thalidomide-based probe can serve as an excellent negative control.[13][14][15]
-
Phthalimide: The phthalimide moiety alone does not bind to CRBN and can be used as a negative control in competitive binding assays.[16][17]
-
Structurally Similar but Inactive Molecule: If available, use a molecule that is structurally related to this compound but lacks the key functional groups required for CRBN binding.
-
CRBN Knockdown/Knockout Cells: Using cells where CRBN has been depleted will demonstrate that the observed effects are CRBN-dependent.
-
Competition Assay: Co-incubate your probe with an excess of free thalidomide or a known high-affinity CRBN binder like lenalidomide. A specific interaction should be competed away.
Q5: What are the key downstream targets of the CRL4CRBN complex when modulated by thalidomide and its analogs?
Thalidomide and its analogs alter the substrate specificity of the CRL4CRBN E3 ligase, leading to the ubiquitination and degradation of "neosubstrates." Key downstream targets include:
-
IKZF1 (Ikaros) and IKZF3 (Aiolos): These are lymphoid transcription factors, and their degradation is central to the anti-myeloma and immunomodulatory effects of thalidomide analogs.[18][19][20][21]
-
SALL4: A transcription factor crucial for embryonic development. Its degradation is linked to the teratogenic effects of thalidomide.[3][22][23]
-
MEIS2: A homeobox transcription factor that is an endogenous substrate of CRL4CRBN.[24]
References
- 1. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. research.chalmers.se [research.chalmers.se]
- 6. researchgate.net [researchgate.net]
- 7. bioclone.net [bioclone.net]
- 8. bioclone.net [bioclone.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (R)-(+)-THALIDOMIDE synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]
- 21. researchgate.net [researchgate.net]
- 22. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 23. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome [pubmed.ncbi.nlm.nih.gov]
- 24. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the stability of Thalidomide-azetidine-CHO in solution
Welcome to the technical support center for Thalidomide-azetidine-CHO. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to three main degradation pathways due to its composite structure:
-
Hydrolysis: The thalidomide moiety contains four amide bonds that are susceptible to hydrolytic cleavage, particularly at pH levels above 6.[1] This can lead to the opening of the glutarimide or phthalimide rings.
-
Oxidation: The aldehyde (CHO) group is chemically reactive and can be easily oxidized to a carboxylic acid, especially in the presence of trace metals or atmospheric oxygen.
-
Ring Strain-Driven Cleavage: The four-membered azetidine ring possesses inherent ring strain.[2][3][4] Under strongly acidic or basic conditions, this ring can be susceptible to nucleophilic attack and cleavage, compromising the molecule's integrity.[2]
References
Validation & Comparative
Comparing the efficacy of Thalidomide-azetidine-CHO to other CRBN ligands
A detailed analysis of Thalidomide-azetidine-CHO in the context of established Cereblon (CRBN) E3 ligase ligands.
This guide provides a comparative overview of the efficacy of various ligands for the Cereblon (CRBN) E3 ubiquitin ligase, with a focus on contextualizing the potential performance of a representative thalidomide-based ligand, herein referred to as this compound. While specific experimental data for "this compound" is not publicly available, its efficacy can be inferred by comparing it to well-characterized CRBN ligands. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Cereblon is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, which is involved in the ubiquitination and subsequent proteasomal degradation of specific substrate proteins.[1][2] Small molecule ligands that bind to CRBN can modulate its substrate specificity, leading to the degradation of neo-substrates. This mechanism is the basis for the therapeutic effects of immunomodulatory drugs (IMiDs) and is a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology.[3][4]
The efficacy of a CRBN ligand is primarily determined by its binding affinity to CRBN and its ability to induce the degradation of target proteins. This guide presents quantitative data for established CRBN ligands, details the experimental protocols used to measure these parameters, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of CRBN Ligand Efficacy
The following table summarizes the binding affinities of several key CRBN ligands. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify binding affinity, with lower values indicating a stronger interaction.
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Notes |
| Thalidomide | ~250 nM (Kd)[5] | Not Specified[6] | The (S)-enantiomer exhibits approximately 10-fold stronger binding than the (R)-enantiomer.[6] |
| Lenalidomide | ~178 nM (Kd)[5], 2.3 µM (IC50)[1] | Not Specified[6], Competitive Binding Assay[1] | Binds more strongly to CRBN than thalidomide.[6][7] |
| Pomalidomide | ~157 nM (Kd)[5], 2.1 µM (IC50)[1] | Not Specified[6], Competitive Binding Assay[1] | Exhibits stronger binding to CRBN than thalidomide.[6][7] |
| Iberdomide | ~0.06 µM (IC50)[8] | Not Specified | A next-generation CRBN E3 ligase modulator (CELMoD) with higher binding affinity than lenalidomide and pomalidomide.[7][9] |
| Mezigdomide | ~0.03 µM (IC50)[8] | Not Specified | A potent CELMoD with the highest reported binding affinity among these ligands.[8][10] |
| This compound | Not Publicly Available | - | Expected to have a binding affinity comparable to thalidomide, as the core glutarimide moiety responsible for CRBN binding is retained.[6] Experimental determination is necessary for a precise value. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by CRBN ligands and a typical experimental workflow for evaluating their efficacy.
CRBN ligand-mediated degradation pathway.
Workflow for evaluating CRBN ligand efficacy.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of CRBN ligands. The following are detailed methodologies for key experiments.
Binding Affinity Assays
a) Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding of a ligand (analyte) to a target protein immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[6]
-
Methodology:
-
Chip Preparation and Protein Immobilization: Recombinant human CRBN protein is immobilized on a sensor chip (e.g., CM5) using amine coupling.
-
Analyte Injection: A series of concentrations of the CRBN ligand (e.g., this compound) are flowed over the sensor chip.
-
Data Acquisition: The association and dissociation of the ligand are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
Methodology:
-
Sample Preparation: A solution of recombinant CRBN is placed in the sample cell, and a solution of the ligand is loaded into the injection syringe.
-
Titration: The ligand is titrated into the CRBN solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The curve is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[11]
-
c) Fluorescence Polarization (FP) Competition Assay
-
Principle: This is a competitive binding assay where the test compound competes with a fluorescently labeled CRBN ligand (tracer) for binding to the CRBN protein. The binding of the large protein to the small fluorescent tracer results in a high fluorescence polarization signal. When the unlabeled test compound displaces the tracer, the polarization signal decreases.[12]
-
Methodology:
-
Reagent Preparation: Recombinant CRBN protein, a fluorescently labeled thalidomide tracer, and a dilution series of the test compound are prepared in an appropriate assay buffer.
-
Reaction Setup: The CRBN protein and the fluorescent tracer are incubated in a microplate.
-
Competition: The test compound is added at various concentrations and incubated to allow for competition with the tracer for CRBN binding.
-
Measurement: The fluorescence polarization is measured using a microplate reader.
-
Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the test compound. The IC50 value is determined from the resulting competition curve.[13]
-
Neosubstrate Degradation Assays
a) Western Blotting
-
Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate. It is a standard method to assess the degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3).[14]
-
Methodology:
-
Cell Treatment: A relevant cell line (e.g., multiple myeloma cell lines) is treated with the CRBN ligand at various concentrations and for different time points.
-
Cell Lysis: The cells are harvested and lysed to extract the total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the neosubstrate of interest (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of neosubstrate is normalized to the loading control.
-
b) In-Cell Target Engagement Assays (e.g., NanoBRET™)
-
Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can measure the engagement of a ligand with its target protein in living cells. A NanoLuc® luciferase-tagged CRBN is co-expressed with a fluorescently labeled tracer that binds to CRBN. When an unlabeled ligand binds to CRBN, it displaces the tracer, leading to a decrease in the BRET signal.[15]
-
Methodology:
-
Cell Line Generation: A stable cell line expressing NanoLuc®-CRBN is generated.
-
Cell Plating and Treatment: The cells are plated in a microplate and treated with a dilution series of the test compound.
-
Tracer Addition: A fluorescently labeled CRBN tracer is added to the cells.
-
BRET Measurement: The NanoLuc® substrate is added, and the luminescence and fluorescence are measured simultaneously using a BRET-capable plate reader.
-
Data Analysis: The BRET ratio is calculated and plotted against the concentration of the test compound to determine the IC50 value for target engagement.[15]
-
Conclusion
The efficacy of CRBN ligands is a critical determinant of their therapeutic potential, both as standalone immunomodulatory agents and as components of PROTACs. While direct experimental data for this compound is not available in the public domain, its performance can be benchmarked against a growing arsenal of well-characterized CRBN binders. The established ligands, from the pioneering thalidomide to the highly potent next-generation CELMoDs like mezigdomide, provide a valuable framework for comparison.
The selection of a CRBN ligand for a specific application should be guided by a comprehensive evaluation of its binding affinity, degradation efficiency of the desired neosubstrate, and overall cellular activity. The experimental protocols detailed in this guide provide a robust toolkit for researchers to quantitatively assess the efficacy of novel CRBN ligands and to make informed decisions in the drug discovery and development process. For a definitive assessment of this compound, the application of these methodologies is essential.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to Thalidomide- and Lenalidomide-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: Degradation Efficiency
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Comparative studies of PROTACs targeting the same protein but differing in their CRBN-recruiting ligand have demonstrated that lenalidomide-based PROTACs can exhibit superior potency.
A study comparing BRD4-targeting PROTACs revealed that those incorporating lenalidomide achieved significantly lower DC50 values, indicating higher potency, and comparable or higher Dmax values compared to their thalidomide-based counterpart.[2]
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Thalidomide | BRD4 | 15 | >95 |
| PROTAC 2 | Lenalidomide | BRD4 | 1.8 | >95 |
| PROTAC 3 | Lenalidomide | BRD4 | 0.8 | >95 |
Binding Affinity to Cereblon (CRBN)
The initial step in the mechanism of action of these PROTACs is the binding of the thalidomide or lenalidomide moiety to CRBN. The affinity of this interaction can influence the efficiency of ternary complex formation (PROTAC-Target-CRBN) and, consequently, the overall degradation efficacy. Lenalidomide and its analogue pomalidomide generally exhibit a higher binding affinity for CRBN compared to thalidomide.[3]
Table 2: Binding Affinities of Thalidomide and its Analogs to CRBN
| Ligand | Dissociation Constant (Kd) for CRBN |
| Thalidomide | ~250 nM |
| Lenalidomide | ~178 nM |
| Pomalidomide | ~157 nM |
Physicochemical and Stability Considerations
The physicochemical properties of a PROTAC, including its solubility, permeability, and metabolic stability, are critical for its development as a therapeutic agent. Studies have suggested that lenalidomide-based PROTACs may possess more favorable physicochemical profiles compared to their thalidomide-based counterparts. The removal of one of the phthalimide carbonyl groups in lenalidomide can contribute to improved metabolic and chemical stability.[2] This enhanced stability is a crucial factor for the in vivo performance and durability of a PROTAC.
Signaling Pathway and Experimental Workflow
The general mechanism of action for both thalidomide- and lenalidomide-based PROTACs involves the recruitment of the CRL4^CRBN^ E3 ubiquitin ligase complex to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: General mechanism of action for CRBN-recruiting PROTACs.
The evaluation of PROTAC efficacy and the comparison between different scaffolds typically follow a standardized experimental workflow.
Caption: A typical experimental workflow for evaluating PROTAC performance.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines for key experiments.
Western Blot for Protein Degradation
This is a fundamental technique to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the binding kinetics and affinity between molecules.
-
Immobilization: Covalently immobilize the purified CRBN protein onto a sensor chip.
-
Binding Measurement: Inject a series of concentrations of the PROTAC over the sensor surface and a reference flow cell. The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
-
Sample Preparation: Prepare purified CRBN and the target protein in a matched buffer. Prepare the PROTAC in the same buffer.
-
Titration: Load the PROTAC solution into the injection syringe and the CRBN and target protein mixture into the sample cell of the calorimeter.
-
Data Analysis: Perform a series of injections and measure the heat changes. Integrate the resulting peaks to generate a binding isotherm, which can be fitted to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the ternary complex formation.
Conclusion
Both thalidomide and lenalidomide are effective CRBN-recruiting ligands for the development of PROTACs. However, the available data suggests that lenalidomide-based PROTACs may offer advantages in terms of higher degradation potency and potentially improved physicochemical properties.[2] The stronger binding affinity of lenalidomide to CRBN likely contributes to its enhanced efficacy in the context of a PROTAC.[3] The choice between these two scaffolds will ultimately depend on the specific target protein, the desired pharmacological profile of the final PROTAC molecule, and the synthetic strategy. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting protein degraders.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Head-to-head comparison of Thalidomide-azetidine-CHO and pomalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between pomalidomide, a third-generation immunomodulatory drug (IMiD), and Thalidomide-azetidine-CHO, a synthetic ligand used in the development of Proteolysis-Targeting Chimeras (PROTACs). While both compounds leverage the E3 ubiquitin ligase Cereblon (CRBN), their applications and the available data for each are fundamentally different. Pomalidomide is an established therapeutic agent with extensive clinical data, whereas this compound is a research chemical used as a building block for targeted protein degraders.
Overview and Mechanism of Action
Pomalidomide is an analog of thalidomide with potent anti-neoplastic, anti-angiogenic, and immunomodulatory properties.[1] It is approved for the treatment of multiple myeloma.[2] Pomalidomide's primary mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[] The degradation of these factors results in immunomodulatory effects, including T-cell and Natural Killer (NK) cell activation, and direct anti-proliferative and pro-apoptotic effects on myeloma cells.[4]
This compound is a synthetic E3 ligase ligand-linker conjugate.[5] It incorporates the thalidomide scaffold, which serves as the CRBN-binding moiety, and an azetidine-CHO linker.[5][6] This compound is not intended for direct therapeutic use but is a key component in the synthesis of PROTACs.[6] In the context of a PROTAC, the thalidomide portion of the molecule recruits the CRBN E3 ligase, while the other end of the PROTAC is attached to a ligand that binds to a specific protein of interest (POI), targeting it for degradation.[7]
Data Presentation
Quantitative data for a direct performance comparison is not available as this compound is a chemical intermediate. The following tables summarize the available information for each compound.
Table 1: Physicochemical and Functional Properties
| Property | Pomalidomide | This compound |
| Molecular Formula | C₁₃H₁₁N₃O₄[2] | C₁₇H₁₅N₃O₅[5] |
| Molecular Weight | 273.25 g/mol | 341.32 g/mol |
| Primary Target | Cereblon (CRBN)[] | Cereblon (CRBN)[6] |
| Primary Application | Therapeutic Agent (Multiple Myeloma)[2] | Intermediate in PROTAC Synthesis[5][6] |
| Mechanism of Action | Molecular Glue Degrader[] | E3 Ligase Recruiter for PROTACs[6] |
Table 2: Pomalidomide Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)
| Clinical Trial | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| MM-014 (Cohort B) | Pomalidomide + Dexamethasone + Daratumumab | 77.7% | 1-year PFS rate: 75.1% |
| APOLLO (Phase III) | Pomalidomide + Dexamethasone + Daratumumab | 69% | 12.4 months |
| Phase II | Pomalidomide + Dexamethasone | 63% | Not Reported |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pomalidomide
The diagram below illustrates the mechanism of action of pomalidomide.
References
- 1. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Confirming CRBN-Dependent Degradation: A Comparative Guide for Thalidomide-Azetidine-CHO
For researchers and drug development professionals venturing into the realm of targeted protein degradation, rigorously confirming the mechanism of action for a novel compound is paramount. This guide provides a comparative framework for validating CRBN-dependent degradation of a hypothetical therapeutic, "Thalidomide-azetidine-CHO," against established methodologies. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to be an essential resource for scientists working to ensure their compounds function as intended.
The core principle behind thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), is their ability to act as "molecular glues."[1][2] They bind to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4][5] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that would not typically be targeted by this complex.[1][2][4][5][6]
The CRBN-Mediated Protein Degradation Pathway
The following diagram illustrates the signaling pathway initiated by a CRBN-recruiting molecule, leading to the degradation of a target protein.
Caption: CRBN-mediated degradation pathway initiated by a molecular glue.
Experimental Workflow for Validation
To confirm that "this compound" induces degradation of a target protein via the CRBN pathway, a systematic experimental workflow is essential. The following diagram outlines the key decision points and experiments.
Caption: Logical workflow for validating a CRBN-dependent degrader.
Comparison of Key Validation Experiments
A multi-pronged approach is necessary to unequivocally confirm CRBN-dependent degradation. The table below compares essential experiments, their objectives, and expected outcomes when testing "this compound".
| Experiment | Objective | Methodology | Expected Outcome for CRBN-Dependent Degradation | Alternative Outcome & Interpretation |
| Dose-Response & Time-Course Analysis | To characterize the potency and kinetics of degradation. | Western Blot or Mass Spectrometry | Dose- and time-dependent decrease in the target protein level. | No degradation or inconsistent dose/time relationship suggests non-specific effects or lack of activity. |
| Proteasome Inhibition | To confirm that degradation is mediated by the proteasome. | Co-treatment with a proteasome inhibitor (e.g., MG132) and the degrader. | Rescue of the target protein from degradation. | Continued degradation suggests a non-proteasomal clearance mechanism. |
| CRBN Knockout/Knockdown | To directly assess the requirement of CRBN for degradation. | Use of CRISPR/Cas9-mediated CRBN knockout or shRNA-mediated CRBN knockdown cells. | Abrogation of target protein degradation in CRBN-deficient cells compared to wild-type cells. | Degradation persists, indicating a CRBN-independent mechanism. |
| Competitive Displacement | To demonstrate that the degrader binds to the same site on CRBN as thalidomide. | Pre-treatment with a high concentration of thalidomide or lenalidomide followed by treatment with the degrader. | Attenuation or complete blockage of target protein degradation. | No change in degradation, suggesting a different binding site or mechanism. |
| Ternary Complex Formation Assay | To provide direct evidence of the degrader-induced proximity between CRBN and the target protein. | Co-immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), or biophysical methods like TR-FRET. | Detection of an interaction between CRBN and the target protein only in the presence of the degrader. | No induced interaction, questioning the molecular glue mechanism. |
| Global Proteomics | To assess the selectivity of the degrader. | Mass spectrometry-based proteomics (e.g., TMT, SILAC) to quantify changes in the entire proteome. | Selective degradation of the intended target and known CRBN neosubstrates (e.g., IKZF1, IKZF3), with minimal off-target effects. | Widespread, non-specific protein degradation, indicating potential toxicity or a different mechanism. |
Detailed Experimental Protocols
Protocol 1: Proteasome Inhibition Assay
Objective: To determine if the degradation of the target protein by this compound is dependent on the proteasome.
Materials:
-
Cell line expressing the target protein and CRBN
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Reagents for Western Blotting (primary and secondary antibodies, etc.)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle (DMSO) for 1-2 hours.
-
Add this compound at a concentration known to cause significant degradation (e.g., the DC
50value) to the appropriate wells. Include a vehicle control group that receives only DMSO. -
Co-incubate the cells for a predetermined time (e.g., 6-24 hours).
-
Harvest the cells and prepare protein lysates.
-
Perform Western Blot analysis to detect the levels of the target protein. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to compare the levels of the target protein across the different treatment groups.
Protocol 2: CRBN Knockout/Knockdown Validation
Objective: To confirm that CRBN is essential for the degradation of the target protein by this compound.
Materials:
-
Wild-type (WT) and CRBN knockout (KO) or knockdown (KD) cell lines
-
This compound
-
DMSO (vehicle control)
-
Reagents for Western Blotting
Procedure:
-
Seed both WT and CRBN KO/KD cells in separate wells of a multi-well plate.
-
Treat the cells with a range of concentrations of this compound or DMSO for a fixed duration.
-
Harvest the cells and prepare protein lysates.
-
Perform Western Blot analysis for the target protein and CRBN (to confirm knockout/knockdown). Include a loading control.
-
Compare the degradation of the target protein in the WT versus CRBN KO/KD cell lines.
Quantitative Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for comparative analysis.
Table 1: Dose-Dependent Degradation of Target Protein
| Treatment | Concentration (µM) | Target Protein Level (% of Vehicle) |
| Vehicle (DMSO) | - | 100 |
| This compound | 0.01 | 95 |
| This compound | 0.1 | 60 |
| This compound | 1 | 25 |
| This compound | 10 | 10 |
Table 2: Effect of Proteasome Inhibition and CRBN Knockout
| Cell Line | Pre-treatment | Treatment | Target Protein Level (% of Vehicle) |
| Wild-Type | Vehicle | Vehicle | 100 |
| Wild-Type | Vehicle | This compound (1 µM) | 25 |
| Wild-Type | MG132 (10 µM) | This compound (1 µM) | 90 |
| CRBN Knockout | Vehicle | Vehicle | 100 |
| CRBN Knockout | Vehicle | This compound (1 µM) | 98 |
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Comparing the degradation profiles of different Thalidomide-azetidine-CHO PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the degradation profiles of different Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. While specific public data on "Thalidomide-azetidine-CHO PROTACs" is not available, this document outlines the essential methodologies and data presentation formats to enable a robust internal comparison, using illustrative data from well-characterized Thalidomide-based PROTACs.
PROTACs represent a revolutionary therapeutic modality, inducing the degradation of target proteins rather than merely inhibiting them.[1] Their efficacy is primarily evaluated by the extent and potency of target protein degradation, making a thorough comparison of degradation profiles a critical step in their development.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide and its analogs function as molecular glues that recruit neo-substrate proteins to the CRBN E3 ligase, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[2][3] In a PROTAC context, the thalidomide moiety hijacks the CRBN E3 ligase, while a ligand on the other end of the PROTAC molecule simultaneously binds to the protein of interest (POI).[4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the poly-ubiquitination of the POI, marking it for destruction.[5][6]
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Comparing Degradation Profiles
The quantitative comparison of PROTAC performance relies on two key parameters: DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1] These values are crucial for ranking the potency and efficacy of different PROTAC molecules.
Below are example tables summarizing degradation data for different Thalidomide-based PROTACs targeting various proteins. When conducting your own experiments, structuring the data in a similar format will allow for clear and objective comparison.
Table 1: Comparative Degradation of Bromodomain-Containing Protein 4 (BRD4) by different PROTACs
| PROTAC Name | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | OTX015 | Jurkat | < 1 | > 95 | [7] |
| dBET1 | Thalidomide | JQ1 | 22Rv1 | 8 | > 98 | [8] |
| Representative PROTAC | Thalidomide | JQ1 | HeLa | 15 | > 95 | [9] |
This data is representative and compiled from different sources for illustrative purposes.
Table 2: Comparative Degradation of Indoleamine 2,3-dioxygenase 1 (IDO1) by different PROTACs
| PROTAC Name | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| PROTAC IDO1 Degrader-1 | Pomalidomide | Epacadostat | HeLa | 2.84 | 93 | [2] |
| NU223612 | Thalidomide derivative | BMS-986205 derivative | U87 | 0.329 | > 70 | [2] |
This data highlights how variations in the PROTAC structure can significantly impact degradation potency.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments required to determine the degradation profiles of PROTACs.
Experimental Workflow for DC50 and Dmax Determination
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This is the most common method to quantify the degradation of a target protein.[10]
Materials:
-
Chinese Hamster Ovary (CHO) cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound PROTACs (and other comparators)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: anti-Target Protein, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer to each well and scrape the cells.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA assay.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the corresponding loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Targeted Protein Degradation: PROTACs vs. Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. Two prominent strategies dominate the TPD landscape: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
This guide provides a side-by-side analysis of these two technologies, with a focus on degraders that recruit the E3 ubiquitin ligase Cereblon (CRBN). We will clarify the role of molecules like Thalidomide-azetidine-CHO as building blocks for PROTAC synthesis and compare the resulting heterobifunctional degraders with monovalent molecular glues. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Mechanism of Action: A Tale of Two Strategies
Both PROTACs and molecular glues achieve the same outcome—targeted protein degradation—but through distinct mechanisms. They both induce the formation of a ternary complex, bringing a target protein and an E3 ubiquitin ligase into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the proteasome.
PROTACs: The Bifunctional Bridge
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] Molecules like this compound are synthetic E3 ligase ligand-linker conjugates, providing a ready-made component for PROTAC synthesis that targets the CRBN E3 ligase.[3] By physically bridging the POI and the E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[2]
Molecular Glues: The Conformation Modifiers
In contrast to the bridging mechanism of PROTACs, molecular glues are smaller, monovalent molecules that induce or stabilize protein-protein interactions.[4][5] They typically bind to one of the protein partners, often the E3 ligase, and alter its surface conformation.[4] This change creates a new binding interface, or "neosurface," that enhances the affinity for the target protein, leading to the formation of a stable ternary complex.[6] Thalidomide and its analogs, lenalidomide and pomalidomide, are classic examples of molecular glues that reprogram the CRBN E3 ligase to degrade "neosubstrates" such as the transcription factors IKZF1 and IKZF3.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 3. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Degraders and Molecular Glues Part 1 - 2024 Archive [discoveryontarget.com]
- 6. benchchem.com [benchchem.com]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beyondspringpharma.com [beyondspringpharma.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Thalidomide-Azetidine-CHO Waste
The proper disposal of waste containing Thalidomide-azetidine-CHO is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. This composite waste stream presents a multi-faceted hazard, combining the teratogenic and cytotoxic properties of thalidomide and its analogs, the potential flammability, corrosivity, and toxicity of azetidine compounds, and the biohazardous nature of Chinese Hamster Ovary (CHO) cell cultures, which may be genetically modified.[1][2][3][4][5][6] Adherence to stringent disposal protocols is not merely a best practice but a legal and ethical necessity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the chemicals in use.[6] Personnel handling this waste must be trained on the associated hazards and equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile).[5] | Protects against skin absorption of hazardous chemicals and biological contamination. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3][5][7] | Prevents splashes of chemical or biological material from contacting the eyes. |
| Body Protection | A disposable, solid-front, back-closing gown or a lab coat.[5] | Minimizes skin contact and contamination of personal clothing. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be required if there is a risk of generating aerosols or dust.[5][6] | Protects against inhalation of hazardous particulates or aerosols. |
All handling of this compound waste should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure risks.[2][3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, inactivation, and disposal of this compound waste.
Waste Segregation and Collection
At the point of generation, waste must be segregated into dedicated, clearly labeled hazardous waste streams.[1][6][8] Do not mix this waste with other chemical or biological waste streams unless explicitly approved by your institution's EHS office.[6][8]
-
Solid Waste: Contaminated lab supplies such as pipette tips, gloves, gowns, and vials must be collected in a rigid, leak-proof container designated for cytotoxic and biohazardous waste.[8]
-
Liquid Waste: Unused or spent culture media, solutions, and rinsates containing the chemical and biological components should be collected in a compatible, leak-proof, and sealable container.[2][9]
-
Sharps: Any contaminated needles or scalpels must be placed directly into a designated cytotoxic sharps container.[8]
Inactivation of Biological Components (CHO cells)
Due to the presence of CHO cells, which are often genetically modified microorganisms (GMMs), the biological component of the waste must be inactivated.[4] This can be achieved through chemical or thermal methods.
-
Chemical Inactivation: For liquid waste, add a suitable disinfectant such as a 1:10 dilution of sodium hypochlorite (bleach) or a specialized laboratory disinfectant like CHEMGENE.[9][10] Allow for a sufficient contact time (e.g., at least 30 minutes) to ensure complete inactivation.[9]
-
Thermal Inactivation (Autoclaving): Solid waste, including contaminated consumables, should be collected in autoclavable biohazard bags and sterilized by autoclaving at 121°C for a minimum of 30-60 minutes, in accordance with your lab's standard operating procedures.[9]
Containerization and Labeling
Proper containerization and labeling are crucial for regulatory compliance and safety.
-
Containers: Use containers that are compatible with the chemical and biological waste, are leak-proof, and have secure lids.[1][7] For solid waste, yellow cytotoxic waste containers are often used.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names ("this compound Waste"), and all associated hazard symbols (e.g., Cytotoxic, Biohazard, Toxic, Flammable).[2][3][8] The date of waste accumulation should also be clearly marked.[1][7]
Storage of Chemical Waste
Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][3] This area should be separate from general lab traffic and incompatible materials.[2] Secondary containment should be used to prevent the spread of material in case of a leak.[3]
Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1][2]
-
Contact your institution's EHS office to schedule a pickup.[1][8]
-
Provide a full description of the waste contents and associated hazards.
-
Maintain meticulous records of the waste generated, including quantities and disposal dates, for regulatory compliance.[3][6]
Under no circumstances should this waste be disposed of down the drain or in the regular trash. [1][11]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate and Secure: Immediately alert personnel in the area and evacuate non-essential individuals.[1][5]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before attempting cleanup.[8]
-
Containment:
-
Collection: Carefully collect all contaminated absorbent materials and place them into a designated, sealed, and labeled hazardous waste container.[1][8]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by a rinse with water.[6][8] All cleanup materials must be disposed of as hazardous waste.[5][8]
-
Reporting: Report the spill to your supervisor and your institution's EHS department as soon as it is safe to do so.[8]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How To Handle Waste in A Cell Culture Laboratory - Blogs - News [pekybio.com]
- 10. byotrol.com [byotrol.com]
- 11. targetmol.com [targetmol.com]
Personal protective equipment for handling Thalidomide-azetidine-CHO
Essential Safety and Handling Guide for Thalidomide-azetidine-CHO
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides critical operational and disposal protocols for the safe handling of this compound, a potent thalidomide analog. Due to its classification as a cytotoxic and teratogenic compound, strict adherence to these procedures is mandatory to mitigate exposure risks and ensure a safe laboratory environment. All personnel must receive documented training on these procedures before handling the compound.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is required for all personnel handling this compound. These recommendations are based on established guidelines for handling cytotoxic compounds.[1][3]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile or neoprene gloves (ASTM D-6978 compliant), double gloving required.[1][3][4] | Prevents dermal absorption. The outer glove should be changed frequently.[5] |
| For spill cleanup, use industrial thickness gloves (>0.45mm).[1] | Provides enhanced protection during emergencies.[1] | |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.[1] Gowns must be shown to resist permeability by HDs.[4] | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1] | Shields eyes from accidental splashes or aerosol exposure.[1] |
| A full face shield worn over safety glasses is required when there is a significant risk of splashing.[1] | Offers a greater area of facial protection.[1] | |
| Respiratory Protection | NIOSH-approved N95 or N100 respirator. | Required when there is a potential for generating aerosols or handling the compound as a powder.[1] |
Emergency Procedures
In the event of exposure, follow these procedures immediately:
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.[1][6]
Operational Plan for Handling this compound
A systematic approach is crucial to minimize exposure and maintain a sterile environment. The following workflow outlines the key steps for handling this compound from preparation to disposal. All handling of this compound should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet.[5]
Experimental Protocols
Preparation of this compound Stock Solution
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, don all required PPE as specified in the table above. This includes double gloving.
-
Prepare the Work Area: All manipulations must be performed in a certified chemical fume hood or ducted biosafety cabinet.[5] Cover the work surface with a disposable, plastic-backed absorbent pad.[5][7]
-
Reconstitute the Compound: Allow the vial of this compound to equilibrate to room temperature before opening. Reconstitute the compound in a suitable solvent (e.g., DMSO) to the desired concentration. Use Luer-lock syringes and needles to minimize the risk of aerosol generation and leakage.[7]
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, date of preparation, and your initials.[8] Store the stock solution in a designated, locked cabinet or refrigerator as per the manufacturer's recommendations.[8][9]
Treatment of CHO Cells
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells using standard aseptic techniques.
-
Compound Dilution: Prepare the final working concentration of this compound by diluting the stock solution in cell culture media. All dilutions should be performed in the chemical fume hood or biosafety cabinet.
-
Cell Treatment: Add the diluted compound to the CHO cell cultures. Gently swirl the culture vessels to ensure even distribution.
-
Incubation: Place the treated cells in a humidified incubator at 37°C with 5% CO2 for the desired experimental duration.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic and must be disposed of as hazardous waste.[10][11]
Solid Waste Disposal
-
Personal Protective Equipment (PPE): All used PPE, including gloves, gowns, and respirators, must be placed in a designated, clearly labeled cytotoxic waste container (purple bags or lidded bins).[10]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, culture flasks, centrifuge tubes) that has come into contact with the compound should be placed in the cytotoxic waste container.[1] Reusable glassware must be decontaminated by soaking in a 10% bleach solution for 24 hours before washing.[5]
Liquid Waste Disposal
-
Cell Culture Media: Liquid waste containing this compound, including spent cell culture media, must not be discharged down the drain.[1] It should be collected in a labeled, leak-proof container.
-
Inactivation: For CHO cells, which are classified as Genetically Modified Microorganisms (GMMs), the liquid waste must be inactivated before disposal.[12] Chemical inactivation using sodium hydroxide (NaOH) or sodium hypochlorite (NaOCl) is a common method.[12] The specific concentration and contact time for inactivation should be validated.
-
Final Disposal: After inactivation, the liquid waste should be collected by a certified hazardous waste disposal service for high-temperature incineration.[10][11]
Mechanism of Action: Thalidomide Analogs and Cereblon (CRBN)
This compound is a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This interaction is central to its mechanism of action, which involves the targeted degradation of specific proteins. This is a fundamental concept in the development of PROTACs (Proteolysis Targeting Chimeras).
References
- 1. benchchem.com [benchchem.com]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. researchgate.net [researchgate.net]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. unthsc.edu [unthsc.edu]
- 6. targetmol.com [targetmol.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. packageinserts.bms.com [packageinserts.bms.com]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. biopharminternational.com [biopharminternational.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
